Product packaging for Limonene oxide(Cat. No.:CAS No. 1195-92-2)

Limonene oxide

Cat. No.: B072887
CAS No.: 1195-92-2
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-UHFFFAOYSA-N
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Description

Limonene oxide is a high-value, chiral epoxide derived from a natural monoterpene, serving as a critical intermediate in organic synthesis and materials science. Its primary research value lies in its stereochemistry, existing as (R)-, (S)-, or racemic forms, enabling the synthesis of enantiomerically pure compounds for applications in asymmetric catalysis and fragrance chemistry. The strained three-membered epoxide ring is highly susceptible to regioselective nucleophilic ring-opening reactions, allowing researchers to synthesize a diverse array of diols, amino alcohols, and other functionalized derivatives. A significant application is in the development of sustainable polymers; this compound is a prime candidate for the production of bio-based polycarbonates and polyesters via copolymerization with CO2, presenting an eco-friendly alternative to petrochemical precursors. Its mechanism of action as a monomer involves catalysis by metal complexes (e.g., zinc or cobalt salen complexes) to form polymers with tunable thermal and mechanical properties. Furthermore, it finds utility as a green solvent and a starting material for synthesizing flavorants, pharmaceuticals, and agrochemicals, making it an indispensable reagent for advancing green chemistry and sustainable material research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B072887 Limonene oxide CAS No. 1195-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
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InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3
Source PubChem
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InChI Key

CCEFMUBVSUDRLG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
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DSSTOX Substance ID

DTXSID50862594
Record name 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
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Molecular Weight

152.23 g/mol
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Physical Description

Liquid, Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma
Record name 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)-
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Record name Limonene-1,2-epoxide
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Record name d-8-p-Menthene-1,2-epoxide
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name d-8-p-Menthene-1,2-epoxide
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Density

0.926-0.936 (20°)
Record name d-8-p-Menthene-1,2-epoxide
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CAS No.

1195-92-2
Record name Limonene oxide
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Record name Limonene-1,2-epoxide
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Record name 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
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Record name 1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptane
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Stereochemistry and Isomerism of Limonene Oxide

Diastereomeric Forms of Limonene (B3431351) Oxide

The oxidation of limonene can occur at two different sites, leading to two main diastereomeric forms. Epoxidation of the endocyclic double bond (C1=C2) within the cyclohexene (B86901) ring results in 1,2-limonene oxide . fragranceu.com Conversely, oxidation of the exocyclic double bond (C8=C9) of the isopropenyl group yields 8,9-limonene oxide . researchgate.net

Furthermore, 1,2-limonene oxide can exist as cis and trans diastereomers, depending on the orientation of the epoxide ring relative to the isopropenyl group on the cyclohexene ring. thegoodscentscompany.comnist.gov The selective synthesis of these diastereomers is an active area of research, as the stereochemistry significantly influences their subsequent chemical transformations. researchgate.netd-nb.infonih.gov For instance, in the synthesis of limonene-derived cyclic carbonates, the cis isomer of 1,2-limonene oxide was found to be responsible for incomplete conversions and the formation of by-products. d-nb.info

Chiral Properties and Enantiomeric Purity in Research

Limonene is a chiral molecule that exists naturally as two enantiomers: (R)-(+)-limonene and (S)-(-)-limonene. wikipedia.org The chirality of the starting limonene determines the chirality of the resulting limonene oxide. For example, the oxidation of (R)-(+)-limonene produces the (+)-limonene oxide isomers. sigmaaldrich.com

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a crucial parameter in research. mdpi.com It is particularly important in the synthesis of bioactive molecules and polymers, where different enantiomers can exhibit different biological effects. researchgate.net For example, the enantiomeric excess of R-(+)-limonene in lemon peel samples has been found to be between 97.1% and 97.4%. oup.com The analysis of enantiomeric purity is often carried out using techniques like chiral gas chromatography. oup.comacs.org High enantiomeric purity is desirable for many applications, and commercially available (+)-limonene oxide can have an enantiomeric excess of 98%. sigmaaldrich.com

Conformational Analysis and Molecular Structure Studies

The three-dimensional structure of this compound is not static; the molecule exists as an equilibrium of different conformers. These conformations, which arise from rotations around single bonds, have been extensively studied, particularly for S-(-)-limonene oxide, using both computational and spectroscopic methods. nih.gov

Computational methods, especially Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules like this compound. mpg.de Theoretical calculations can predict the existence of various conformers and their relative stabilities. For S-(-)-limonene oxide, DFT studies have identified two main groups of conformers based on the position of the isopropenyl group: axial and equatorial. nih.govresearchgate.net Further rotations result in at least twelve distinct rotamers (six equatorial and six axial). nih.govacs.org These calculations consistently show that the equatorial conformers are more stable. nih.govresearchgate.net Such theoretical explorations of the potential energy surface (PES) are vital for interpreting experimental data and understanding the molecule's behavior. univ-lille.fr

Spectroscopic techniques provide the experimental data needed to validate and refine computational models of this compound's structure.

Microwave Spectroscopy: This technique has been used to study the rotational spectra of R-(+)-limonene oxide in the gas phase. kcl.ac.uk By matching the experimental rotational constants with those predicted by ab initio calculations, researchers have unambiguously identified five different conformers in a supersonic jet expansion: four with the isopropenyl group in an equatorial position and one in an axial position. kcl.ac.uk This provides definitive information on the conformational landscape in the gas phase. kcl.ac.uk

Vibrational Circular Dichroism (VCD) Spectra: VCD, combined with standard infrared (IR) and Raman spectroscopy, is a highly effective method for studying chiral, flexible molecules in the liquid phase. nih.gov For S-(-)-limonene oxide, the experimental VCD spectrum has been compared with spectra predicted by DFT calculations. researchgate.netresearchgate.net This comparison allows for the assignment of spectral bands to specific conformers and has experimentally confirmed the presence of five different equatorial rotamers in the liquid phase. nih.govpsu.edu The technique is sensitive enough to help distinguish between conformers that have very similar IR and Raman signatures. researchgate.net

Advanced Synthetic Methodologies for Limonene Oxide

Catalytic Epoxidation of Limonene (B3431351)

The catalytic epoxidation of limonene involves the oxidation of the double bonds within the limonene molecule to form epoxide rings. The reaction can lead to the formation of 1,2-limonene oxide (from the endocyclic double bond) and 8,9-limonene oxide (from the exocyclic double bond), as well as the corresponding diepoxide. wikipedia.org The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution and selectivity. americanelements.comeasychem.org

Asymmetric Induction in Diastereoselective Epoxidation

A significant area of focus in limonene epoxidation is asymmetric induction, which aims to control the stereochemistry of the resulting 1,2-limonene oxide diastereomers (cis and trans). americanelements.comfishersci.at The enzymes and Jacobsen's catalyst have demonstrated the highest selectivity towards the endocyclic epoxides. easychem.orgnih.gov

Research using Jacobsen's catalyst, a manganese-salen complex, has shown that the asymmetric induction is largely controlled by the chirality of the limonene substrate itself. americanelements.comnih.gov For instance, studies combining (R,R)-Mn(Salen) with (R)-limonene or (S,S)-Mn(Salen) with (S)-limonene resulted in diastereomeric excesses ranging from 57% to 74%. americanelements.com Conversely, mismatched combinations significantly lowered these excesses, highlighting the substrate's influence on the stereochemical outcome. americanelements.com The immobilization of Jacobsen's catalyst on solid supports like Al-MCM-41 has been explored to combine the benefits of high selectivity with the advantages of heterogeneous catalysis. americanelements.comnih.gov

Homogeneous Catalysis Systems

Homogeneous catalysis for limonene epoxidation involves catalysts that are in the same phase as the reactants, typically a liquid phase. americanelements.com These systems, which include coordination compounds and organocatalysts, are often praised for their high selectivity. americanelements.com The Jacobsen's catalyst is a prime example of a highly effective homogeneous coordination compound for diastereoselective epoxidation. easychem.orgnih.gov

Another notable homogeneous system involves the in situ generation of dimethyldioxirane (B1199080) (DMD) from acetone (B3395972) and Oxone®, which acts as a highly selective oxidizing agent. americanelements.com A key advantage of some homogeneous systems is the ability to segregate the catalyst from the product phase by carefully controlling reaction parameters, which facilitates catalyst recycling and reuse over several cycles. americanelements.comeasychem.org

Heterogeneous Catalysis Systems

Heterogeneous catalysts exist in a different phase from the reactants and offer significant advantages for industrial applications, including ease of separation from the reaction mixture, reusability, and enhanced stability. wikipedia.org A wide array of solid materials has been investigated for limonene epoxidation. wikipedia.org

Titanium-containing silicate (B1173343) materials are among the most extensively studied heterogeneous catalysts for this transformation.

Ti-MCM-41 : This mesoporous silica (B1680970) material has been shown to be effective in the epoxidation of limonene. americanelements.com Using hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) as the oxidant, Ti-MCM-41 can achieve high limonene conversion. americanelements.comfishersci.canih.gov For example, with TBHP in acetonitrile (B52724), conversions of around 25% with 60% selectivity to the epoxide have been reported. fishersci.at Other studies have reached conversions up to 52%. americanelements.com The catalytic performance is influenced by the solvent, with acetonitrile and ethyl acetate (B1210297) being effective choices. fishersci.canih.gov

Ti-MWW : This microporous/mesoporous titanosilicate catalyst has also been used for limonene oxidation. In comparative studies with Ti-MCM-41 using TBHP as the oxidant, Ti-MWW has been used to produce perillyl alcohol as the main product under specific conditions (130 °C, TBHP/limonene molar ratio of 1), achieving a 52% limonene conversion. americanelements.comthegoodscentscompany.com

Titanium Oxide-doped KIT-6 : KIT-6, a mesoporous silica with a 3D pore structure, has been doped with titanium oxide to create an active catalyst for limonene epoxidation. americanelements.comfishersci.ca When tested with TBHP in an aqueous phase, this catalyst yielded a 23% conversion of limonene with a 60% selectivity towards 1,2-limonene oxide. americanelements.comlabsolu.ca

γ-Alumina (γ-Al2O3) : γ-Alumina has emerged as a highly effective and versatile catalyst, particularly when using aqueous hydrogen peroxide as a green oxidant. americanelements.com It can achieve high conversion and selectivity. In a system with H2O2 and ethyl acetate as the solvent, γ-Al2O3 has been reported to achieve over 99% limonene conversion after 10 hours of reaction and could be recycled multiple times. fishersci.ca

CatalystOxidantSolventConversion (%)Selectivity to 1,2-Limonene Oxide (%)Reference
Ti-MCM-41TBHPAcetonitrile~25~60 fishersci.at
Ti/KIT-6TBHPAcetonitrile2360 americanelements.comfishersci.ca
γ-Al2O3H2O2Ethyl Acetate>99 (after 10h)90 fishersci.ca
Ti-MWWTBHP-52Main product was Perillyl Alcohol (39% yield) americanelements.com

Zeolites, with their well-defined microporous structures, are excellent catalysts and supports. Zeolite Y, in particular, has been extensively investigated for limonene epoxidation. Research has explored parent, hierarchical, and metal-modified hierarchical Zeolite Y catalysts. The modification of Zeolite Y, for instance by dealumination and incorporation of tin (Sn), can significantly enhance its catalytic activity. A K-Sn-modified dealuminated Zeolite Y exhibited a high turnover frequency (TOF) of 96 h⁻¹, which was attributed to a low Brønsted to Lewis acidity ratio and high mesoporosity. Using this catalyst, a limonene conversion of approximately 97% and a selectivity to monoepoxides of up to 96% were achieved at 70 °C with acetonitrile as the solvent.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and tunable structures make them promising catalysts. Several MOFs have been developed for limonene epoxidation:

UiO-66 type MOFs : Molybdenum hexacarbonyl encapsulated within UiO-66(Zr) and UiO-66(Hf) MOFs have been shown to be active and reusable precatalysts for olefin epoxidation, including limonene, using TBHP as the oxidant. wikipedia.org

Bimetallic MOFs : A bimetallic ZrCo-MOF was synthesized and used for the selective epoxidation of limonene. This catalyst achieved a high conversion of 91.8% with an 88.6% selectivity for the epoxy compounds, an enhancement attributed to the synergistic effects between the two metals and increased acidity.

Photo-catalytic MOFs : A Ti-based MOF (MIL-125-NH2) modified with an oxo-diperoxo molybdenum(VI) complex has been used as a photocatalyst for the epoxidation of monoterpenes, demonstrating the potential for light-induced catalytic cycles.

Oxidizing Agents in Epoxidation

The choice of oxidizing agent is critical in the epoxidation of limonene, influencing reaction rates, yields, and selectivity. Several agents have been investigated for their efficacy in converting limonene to limonene oxide.

Hydrogen Peroxide (H₂O₂): As a green and readily available oxidant, hydrogen peroxide is frequently used in limonene epoxidation. In chemoenzymatic systems, H₂O₂ serves as a precursor for the in-situ generation of peroxy acids, such as peroxyoctanoic acid, which then acts as the oxygen donor for the epoxidation. acs.orgnih.govresearchgate.netnih.gov Studies have shown that the concentration of H₂O₂ can significantly impact the reaction, with excess amounts potentially leading to enzyme denaturation and decreased conversion rates. nih.gov The ratio of hydrogen peroxide to water has been identified as a key factor controlling the reactivity in certain catalytic systems. researcher.lifenih.gov

Tert-Butyl Hydroperoxide (TBHP): This organic peroxide is another common oxidizing agent for limonene epoxidation, often used in conjunction with metal-based catalysts. researcher.liferedalyc.orgscielo.org.coresearchgate.netrsc.orgudea.edu.coua.pt Research has demonstrated that TBHP can lead to high selectivity for limonene-1,2-epoxide (B132270). rsc.org The reaction conditions, including temperature and solvent polarity, play a crucial role in the effectiveness of TBHP. For instance, higher polarity solvents have been shown to facilitate higher epoxidation activity. rsc.org

Iodosylbenzene (PhIO): Iodosylbenzene has been employed as an oxygen donor in limonene oxidation reactions catalyzed by metal-Salen complexes. scielo.org.coscielo.org.coiscientific.orgscielo.br These reactions are typically conducted under mild conditions and can exhibit good conversion and selectivity depending on the specific catalyst and solvent system used. scielo.org.coscielo.org.coiscientific.org

Dimethyldioxirane (DMDO): Generated in situ from acetone and Oxone®, DMDO is a highly effective and selective oxidizing agent for asymmetric epoxidation reactions. scielo.org.coresearchgate.netresearchgate.netfigshare.comacs.org This method offers the advantage of proceeding in an aqueous medium, which is considered a greener approach. researchgate.net Ultrasonic assistance has been shown to dramatically reduce reaction times for DMDO-mediated epoxidation, achieving high yields of limonene dioxide in minutes. researchgate.net

Peroxyoctanoic acid: Formed in situ from octanoic acid and hydrogen peroxide, peroxyoctanoic acid is a key intermediate in lipase-catalyzed epoxidation of limonene. acs.orgnih.govresearchgate.netnih.govscielo.org.coscielo.org.co This chemoenzymatic approach has been shown to be effective, with studies optimizing parameters such as reactant concentrations to maximize the yield of 1,2-limonene oxide. researchgate.netscielo.org.co

Role of Solvents and Reaction Conditions

The reaction environment, including the choice of solvent and the application of external energy sources, significantly influences the outcome of limonene epoxidation.

The polarity of the solvent can affect the reaction rate and selectivity. For instance, in epoxidations using tert-butyl hydroperoxide, solvents with higher polarity have been found to enhance the reaction's activity. rsc.org In chemoenzymatic systems, the solvent must be compatible with both the enzyme and the reactants. Ethyl acetate is a commonly used solvent in this context. researcher.liferesearchgate.netrsc.orgacs.orgresearchgate.net The presence and concentration of water can also be a critical factor. While some water is necessary for the enzymatic generation of peracids, an excess amount can negatively impact reactivity by altering the H₂O₂/H₂O ratio. researcher.lifenih.govresearchgate.netacs.orgresearchgate.net

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions. In the context of limonene epoxidation, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. acs.orgnih.govnih.govua.ptscielo.org.cocapes.gov.brscirp.org This enhancement is attributed to the rapid and direct heating of the reactants, leading to more energetic molecular collisions. acs.orgnih.gov For example, a chemoenzymatic epoxidation that yielded 44.6% conversion in 12 hours with conventional heating achieved 75.35% conversion in just 2 hours under microwave irradiation. acs.orgnih.govnih.gov

Biocatalytic and Chemoenzymatic Epoxidation

Biocatalysis offers a green and selective alternative to traditional chemical methods for this compound synthesis. This approach utilizes enzymes or whole microbial cells to catalyze the epoxidation reaction. scielo.org.co

Enzyme Systems

Several enzyme systems have been successfully employed for the epoxidation of limonene.

Lipase (B570770) from Candida antarctica : Candida antarctica lipase B (CALB) is a widely used and efficient biocatalyst for the chemoenzymatic epoxidation of limonene. acs.orgnih.govresearchgate.netscielo.org.coscielo.org.coresearchgate.netacs.org The enzyme catalyzes the in situ formation of a peroxy acid (e.g., peroxyoctanoic acid) from a carboxylic acid and hydrogen peroxide, which then epoxidizes the limonene. acs.orgnih.govresearchgate.net Both free and immobilized forms of CALB have been investigated, with immobilization offering advantages in terms of enzyme stability and reusability. acs.orgnih.govresearchgate.net

Chloroperoxidase from Caldariomyces fumago : This heme-containing enzyme can catalyze the epoxidation of limonene using hydrogen peroxide as the oxidant. scielo.org.coresearchgate.netnih.govacs.orgrsc.org The reaction is regio- and stereoselective, primarily yielding the 1,2-epoxide. researchgate.netnih.gov However, under certain conditions, the epoxide can undergo subsequent hydrolysis to form the corresponding diol. researchgate.netnih.gov The reaction conditions, such as pH and the presence of chloride ions, can influence the stereoselectivity of the oxidation. researchgate.netrsc.org

Glucose oxidase and peroxidase: A one-pot cascade reaction involving glucose oxidase and a lipase can be used for limonene epoxidation. In this system, glucose oxidase produces hydrogen peroxide in situ, which is then used by the lipase to form a peracid for the epoxidation step. scielo.org.co

Microbial Biotransformation

Whole microbial cells can also be used as biocatalysts for the transformation of limonene into its epoxide. This approach has the advantage of not requiring enzyme purification.

Aspergillus niger DSM 821: Research has explored the use of Aspergillus niger for the biotransformation of limonene, although specific details on the formation of this compound were not the primary focus of the available search results.

Cladosporium cladosporioides 01 mycelium: The lyophilized mycelium of the psychrophilic fungus Cladosporium cladosporioides 01 has been demonstrated to be an effective biocatalyst for the chemoenzymatic epoxidation of (R)-(+)-limonene. rsc.org This system, using acetic acid and hydrogen peroxide in ethyl acetate, achieved high conversion of limonene to a mixture of 1,2-epoxide, 8,9-epoxide, and diepoxide. rsc.org

Optimization of Biocatalytic Parameters

To maximize the efficiency and yield of biocatalytic limonene epoxidation, several reaction parameters must be carefully optimized. acs.orgresearchgate.net

The pH and temperature of the reaction medium are critical for enzyme activity and stability. acs.orgresearchgate.net For instance, the optimal temperature for a microwave-assisted chemoenzymatic epoxidation using immobilized Candida antarctica lipase B was found to be 50°C. acs.orgnih.gov Higher temperatures can lead to enzyme denaturation and a decrease in conversion. acs.orgnih.gov The pH can also influence the stereoselectivity of the reaction, as seen with chloroperoxidase from Caldariomyces fumago. researchgate.netrsc.org

The concentrations of the substrate (limonene) and other reactants, such as the acyl donor and oxidant, also play a crucial role. acs.orgnih.govresearchgate.net Increasing the limonene concentration can lead to higher conversion, but there is often an optimal range beyond which no significant improvement is observed. acs.orgnih.gov Similarly, the concentration of hydrogen peroxide needs to be carefully controlled, as excessive amounts can inhibit or deactivate the enzyme. nih.gov

Interactive Data Table: Optimization of Limonene Epoxidation

ParameterCondition 1Condition 2Conversion/YieldReference
Heating Method Conventional (12 h)Microwave (2 h)44.6% vs 75.35% acs.orgnih.govnih.gov
Temperature 40°C50°CIncreasing Conversion acs.orgnih.gov
Temperature 70°C-Decreasing Conversion acs.orgnih.gov
Limonene Conc. 10 mM25 mMIncreasing Conversion acs.orgnih.gov
Limonene Conc. 25 mM50 mMNo Significant Change acs.orgnih.gov

Reaction Pathways and Mechanisms of Limonene Oxide Transformations

Isomerization Reactions of Limonene (B3431351) Oxide

Isomerization of limonene oxide, an acid-catalyzed rearrangement, leads to the formation of several isomeric products. The product distribution is highly dependent on the nature of the acid catalyst and the reaction conditions.

The acid-catalyzed rearrangement of this compound can be initiated by both Brønsted and Lewis acids. researchgate.net The type of acid used significantly influences the selectivity of the reaction.

Brønsted acids , such as sulfuric acid and methanesulfonic acid, tend to promote the formation of allylic alcohols. researchgate.net However, strong Brønsted acids can also lead to dehydration products like p-cymene (B1678584) and further isomerization to compounds like carvenone. dntb.gov.uaresearchgate.net Hot water can also act as a mild Brønsted acid catalyst, facilitating the ring-opening of the epoxide. researchgate.netresearchgate.net

Lewis acids , such as zinc bromide (ZnBr₂) and aluminum chloride (AlCl₃), generally favor the formation of carbonyl compounds, particularly ketones. researchgate.netoup.com For instance, ZnBr₂ has been reported to yield dihydrocarvone (B1202640) and a cyclopentanecarboxaldehyde derivative as major products. researchgate.netroyalsocietypublishing.org Bismuth triflate has also been identified as a highly active Lewis acid catalyst for the rearrangement to dihydrocarvone under mild conditions. royalsocietypublishing.org

A broad screening of various acid catalysts, including both homogeneous and heterogeneous systems, has demonstrated that the strength and type of acid sites (Brønsted vs. Lewis) are crucial in determining the product composition. researchgate.netresearchgate.net

The acid-catalyzed isomerization of this compound can yield a mixture of products, with the primary ones being carvenone, dihydrocarvone, carveol (B46549), and p-cymene. iscientific.orggoogle.comepo.org

Dihydrocarvone: This is a valuable fragrance ingredient and is often a major product in the isomerization of this compound. researchgate.netrsc.org High yields of dihydrocarvone (60-80%) can be achieved using small amounts of perchloric acid in an inert solvent. google.com Heteropoly acids have also been shown to be efficient catalysts for the selective synthesis of dihydrocarvone. rsc.orgrsc.org The reaction pathway can be directed towards dihydrocarvone by controlling the reaction temperature. researchgate.net

Carvenone: The formation of carvenone can be favored by using strong acid catalysts and higher temperatures. dntb.gov.uaresearchgate.net It is formed through the isomerization of the double bond. dntb.gov.ua

Carveol: This allylic alcohol is another significant product of this compound isomerization. google.comepo.org The use of certain catalysts, such as aluminum isopropoxide, can favor the formation of carveol. epo.org

p-Cymene: This aromatic compound is a dehydration product formed from this compound, particularly under strongly acidic conditions. dntb.gov.uamdpi.com The conversion of limonene to p-cymene can also be achieved through dehydrogenation over various catalysts. mdpi.commdpi.comscispace.comcsic.es

The product distribution from the isomerization of this compound is summarized in the table below.

ProductCatalyst Type Favoring FormationReference
DihydrocarvoneLewis acids (e.g., ZnBr₂, Bi(OTf)₃), Perchloric acid, Heteropoly acids researchgate.netroyalsocietypublishing.orgrsc.orggoogle.comrsc.org
CarvenoneStrong acids, Higher temperatures dntb.gov.uaresearchgate.net
CarveolAluminum isopropoxide epo.org
p-CymeneStrong acids, Dehydrogenation catalysts dntb.gov.uamdpi.commdpi.com

Kinetic studies on the isomerization of this compound have provided insights into the reaction mechanism and the factors influencing the reaction rate. The reaction rate and selectivity are strongly influenced by the catalyst, solvent, and reaction temperature. researchgate.net

Kinetic investigations have shown that the cis and trans isomers of this compound can exhibit different reactivities. researchgate.netresearchgate.net For instance, in some catalytic systems, the cis-isomer is found to be more reactive than the trans-isomer. researchgate.net The lower reactivity of the trans-isomer in some cases has been attributed to greater steric hindrance at the oxygen atom. researchgate.net

Ring-Opening Reactions of the Epoxide Moiety

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening products. This reactivity is harnessed for the synthesis of various valuable compounds, including β-amino alcohols and polycarbonates.

The reaction of this compound with amines, known as aminolysis, results in the formation of β-amino alcohols. iscientific.orgprimescholars.com This reaction is a classic method for preparing these compounds from epoxides. scielo.br The aminolysis of this compound is reported to be both regio- and diastereoselective. researchgate.net

The reaction is often carried out by heating this compound with an excess of an amine, sometimes in the presence of water which can act as a catalyst. researchgate.netscielo.brbioline.org.brresearchgate.net The use of water as a mild Brønsted acid catalyst can favor the ring-opening by the amine nucleophile. researchgate.netresearchgate.net The nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide ring. researchgate.net

A variety of primary and secondary amines, both alkyl and aryl, have been successfully used in the aminolysis of this compound to produce a range of β-amino alcohol derivatives in moderate to good yields. primescholars.combioline.org.brprimescholars.com These synthesized β-amino alcohols are valuable as chiral auxiliaries and as building blocks for other organic syntheses. researchgate.netprimescholars.com

Amine TypeReaction ConditionsProductReference
N-alkyl and N-aryl aminesReflux with waterLimonene β-amino alcohols primescholars.comprimescholars.com
Allylamine100°C with water1-methyl-2-(allylamino)-4-isopropenyl-cyclohexanol scielo.brbioline.org.br
Secondary aminesWith water as catalystβ-amino alcohols derived from trans-limonene oxide researchgate.net

This compound can undergo a ring-opening copolymerization reaction with carbon dioxide (CO₂) to produce poly(limonene carbonate) (PLC), a bio-based and biodegradable polymer. acs.orgresearchgate.netnih.govpreprints.org This reaction is typically catalyzed by homogeneous catalysts, with low-cost zinc or aluminum-based systems being effective. acs.orgresearchgate.netnih.gov

The copolymerization is highly stereoselective, with β-diiminate zinc acetate (B1210297) catalysts showing a high selectivity for the trans-isomer of this compound. acs.orgscilit.com This results in a regioregular polycarbonate with a high percentage of carbonate linkages. acs.org The reaction can be carried out under relatively mild conditions, for example, at 25°C and 100 psi of CO₂. acs.org Aluminum-based aminotrisphenolate complexes have also been utilized for stereoregular LO/CO₂ copolymerization. scispace.com

Furthermore, it is possible to synthesize terpolymers by reacting this compound, another epoxide like cyclohexene (B86901) oxide, and CO₂. scispace.com This allows for the incorporation of functional groups into the polycarbonate backbone, which can then be used for further modifications like cross-linking. scispace.com

Hydrolysis to Limonene Diols

This compound readily undergoes hydrolysis to form limonene-1,2-diol. This transformation can be achieved through both chemical and enzymatic methods, with the reaction mechanism and stereochemical outcome being highly dependent on the chosen method.

Under acidic conditions, the hydrolysis of this compound proceeds via an acid-catalyzed ring-opening mechanism. The reaction of a mixture of cis- and trans-limonene oxide with aqueous sulfuric acid has been shown to yield the corresponding diol. sciencemadness.orgtandfonline.com The reactivity of the epoxide ring can be influenced by its stereochemistry; for instance, the cis-epoxide is often observed to be more reactive towards acid-catalyzed ring opening than the trans-isomer. sciencemadness.org Further acid treatment can lead to rearrangements of the resulting diols. sciencemadness.org In addition to acid catalysis, the hydrolysis can be influenced by the presence of certain catalysts, where the water content of the catalyst can affect selectivity, with limonene diol being a notable hydration product. researchgate.netacs.org

Enzymatic hydrolysis offers a highly selective alternative for the production of specific limonene diol stereoisomers. Limonene-1,2-epoxide (B132270) hydrolase (LEH), an enzyme found in bacteria such as Rhodococcus erythropolis, catalyzes the hydrolysis of limonene-1,2-epoxide to limonene-1,2-diol. wikipedia.orgebi.ac.uknih.gov The mechanism of LEH-catalyzed hydrolysis is a one-step, concerted process involving a nucleophilic attack by a water molecule on one of the electrophilic epoxide carbons, leading to the opening of the three-membered ring. wikipedia.orgebi.ac.uk Quantum-mechanical and molecular-mechanical studies have shown that this enzymatic hydrolysis preferentially attacks the most substituted epoxide carbon. wikipedia.org Key amino acid residues, such as Asp101 and Asp132, play crucial roles in the catalytic process by acting as a general acid and general base, respectively. ebi.ac.uk

A significant feature of enzymatic hydrolysis is its enantioconvergence. When presented with a racemic mixture of this compound, LEH can produce a single, pure enantiomer of the diol. wikipedia.org For example, regardless of whether the starting material is the cis or trans isomer of (4R)-limonene oxide, the product is (1S,2S,4R)-limonene-1,2-diol. wikipedia.org This high degree of stereoselectivity makes enzymatic hydrolysis a valuable tool for the synthesis of specific chiral diols. cnr.itresearchgate.net Different epoxide hydrolases can exhibit preferences for different diastereomers, allowing for the kinetic separation of cis- and trans-limonene oxides. cnr.itresearchgate.net

Oxidative Degradation Pathways and By-product Formation

The oxidative degradation of limonene and its subsequent products, including this compound, is a complex process that leads to a variety of by-products. These pathways are of significant interest, particularly in the context of atmospheric chemistry, where the reactions of terpenes with atmospheric oxidants contribute to the formation of secondary organic aerosols (SOA). The degradation can be initiated by various oxidants, with ozone and hydroxyl radicals being of primary importance. copernicus.orgiscientific.org The resulting products can include compounds such as carveol, carvone, and perillyl alcohol. acs.orggriffith.edu.auscispace.com

Formation of Limonene Hydroperoxide

Limonene hydroperoxides are key intermediates in the autoxidation of limonene. nih.gov The exposure of limonene to air leads to the formation of these hydroperoxides. nih.gov The primary products of limonene autoxidation are limonene-2-hydroperoxide and limonene-1-hydroperoxide. scispace.com The formation of these hydroperoxides can also be initiated by singlet oxygen, which can be generated photochemically or chemically. google.comrsc.org The reaction with singlet oxygen typically follows an ene reaction pathway, leading to the formation of allylic hydroperoxides. d-nb.info While limonene hydroperoxides are primarily discussed as products of limonene oxidation, they can subsequently decompose to form other oxidation products, including epoxides like this compound. nih.gov

Role of Hydroxyl Radicals and Ozone in Oxidation

Hydroxyl radicals (OH) and ozone (O₃) are key atmospheric oxidants that drive the degradation of limonene and its derivatives. The reaction of limonene with OH radicals can proceed through two main pathways: addition to one of the double bonds or abstraction of a hydrogen atom. copernicus.org These initial reactions lead to the formation of peroxy radicals (RO₂), which are central intermediates in the subsequent oxidation cascade. copernicus.orgnih.gov In the presence of nitric oxide (NO), these peroxy radicals can be converted to alkoxy radicals (RO), leading to a variety of products. copernicus.org The ozonolysis of limonene is also a significant degradation pathway, initiated by the addition of ozone to one of the C=C double bonds to form a primary ozonide. iscientific.orgrsc.orgscience.gov This unstable intermediate cleaves to form a carbonyl compound and a Criegee intermediate, which can then undergo further reactions. nih.govrsc.org

The oxidation of limonene by these radicals leads to a wide array of products, including limonaketone, 3-isopropenyl-6-oxo-heptanal (IPOH), 4-acetyl-1-methylcyclohexene, and various carboxylic acids. nih.govrsc.orgnih.govrsc.orgmdpi.com Some of these products are formed directly from the initial ozonolysis, while the formation of others is significantly influenced by the presence of secondary OH radicals generated during the process. rsc.orgnih.gov For instance, the yields of IPOH and 3-acetyl-6-oxoheptanal are substantially lower when an OH radical scavenger is present. rsc.org The presence of NO can also alter the product distribution by reacting with peroxy intermediates. rsc.org The photocatalytic degradation of limonene in the presence of catalysts like titanium dioxide can also produce by-products such as formaldehyde (B43269), acetaldehyde, formic acid, and acetic acid. confex.com

Kinetic Modeling of Oxidation Processes

Kinetic modeling is a crucial tool for understanding the complex reaction networks involved in the oxidation of limonene and its derivatives. These models aim to simulate the formation and evolution of various products over time under different conditions. The Master Chemical Mechanism (MCM) is a near-explicit chemical mechanism that describes the degradation of numerous volatile organic compounds, including limonene. rsc.orgmdpi.comcopernicus.orgresearchgate.netcopernicus.org The MCM for limonene includes hundreds of species and thousands of reactions to represent the degradation pathways initiated by OH radicals, ozone, and nitrate (B79036) radicals (NO₃). mdpi.comresearchgate.netcopernicus.org

Kinetic models based on the MCM have been used to predict the yields of various oxidation products, such as formaldehyde and organic nitrates, under different atmospheric conditions, including varying levels of NO. researchgate.net For instance, models have been developed to simulate the formation of secondary organic aerosol (SOA) from the oxidation of limonene by NO₃, incorporating gas-phase chemistry, gas-particle partitioning, and particle-phase reactions. researchgate.net These models can reproduce experimental observations of aerosol mass and composition. researchgate.net

Polymer Chemistry of Limonene Oxide

Limonene (B3431351) Oxide as a Bio-based Monomer

Limonene oxide is an attractive renewable monomer derived from limonene, a major component of citrus fruit peels. researchgate.netmdpi.comrsc.org Its availability from non-food biomass makes it a sustainable alternative to petroleum-based monomers. researchgate.netmdpi.com The presence of a reactive epoxide ring and a double bond in its structure provides multiple pathways for polymerization and functionalization, leading to the creation of materials like polyesters and polycarbonates. researchgate.netresearchgate.net The use of this compound in polymer synthesis is a growing field, driven by the demand for greener and more sustainable materials. researchgate.netacs.org

Polymerization Techniques of this compound and Limonene Dioxide

This compound and its doubly epoxidized form, limonene dioxide, can be polymerized through several techniques to create a variety of polymers. rsc.orgacs.org These methods often involve ring-opening polymerization (ROP) of the epoxide rings. d-nb.info

The ring-opening polymerization of this compound can produce poly(this compound) (PLO). d-nb.info Early research demonstrated that cationic polymerization induced by gamma radiation could achieve high conversions of this compound to PLO. d-nb.info Photoinitiated cationic ring-opening polymerization has also been investigated. d-nb.info More recently, cationic ring-opening polymerization has been carried out using catalysts like Maghnite-H+, an acid-treated montmorillonite (B579905) clay, both in bulk and in solution, with the polymerization proceeding through the opening of the epoxy group while leaving the double bond intact. growingscience.com However, the focus of much research has shifted towards the copolymerization of this compound with other monomers due to challenges in obtaining high molecular weight polymers and the occurrence of side reactions during homopolymerization. d-nb.info

The copolymerization of this compound with carbon dioxide (CO2) is a well-established method for producing poly(limonene carbonate) (PLC). acs.orgnih.govpreprints.org This reaction represents a method of carbon capture and utilization, incorporating CO2 into the polymer backbone. researchgate.net

Poly(limonene carbonate) (PLC): The alternating copolymerization of this compound and CO2 can be achieved using catalysts such as β-diiminate zinc acetate (B1210297) complexes. acs.orgresearchgate.net This process can be stereoselective, with a high preference for the trans isomer of this compound, resulting in a regioregular polycarbonate with over 99% carbonate linkages. acs.org The resulting PLC is a bio-based thermoplastic with a high glass transition temperature (Tg) of around 130 °C, excellent optical transparency, and good mechanical properties. rsc.orgteknoscienze.com The synthesis has been optimized to produce high molecular weight PLC on a kilogram scale. teknoscienze.com

Poly(limonene dicarbonate): Limonene dioxide, which has two epoxide rings, can also be copolymerized with CO2. nih.govpreprints.orgtue.nl The chemoselective alternating copolymerization of limonene dioxide and CO2, catalyzed by a zinc β-diiminate complex, yields linear amorphous polycarbonates with pendant epoxide groups and glass transition temperatures up to 135°C. tue.nl These pendant epoxide groups can be further functionalized, for example, by reacting them with CO2 to form cyclic carbonates, creating a polymer with a polycarbonate backbone and cyclic carbonate side groups. tue.nl

A summary of catalysts and conditions for the copolymerization of this compound and limonene dioxide with CO2 is presented below.

PolymerMonomersCatalyst SystemKey Properties
Poly(limonene carbonate)trans-Limonene oxide + CO2β-diiminate zinc acetateHigh Tg (~130°C), high transparency
Poly(limonene carbonate)This compound + CO2Al(aminotrisphenolate)/PPNClStereoregular polymer
Poly(limonene dicarbonate)Limonene dioxide + CO2Et-BDI zinc amido complexTg up to 135°C, pendant epoxide groups

The ring-opening copolymerization (ROCOP) of this compound with cyclic anhydrides is a versatile method for synthesizing partially renewable polyesters. researchgate.netacs.org This approach allows for the incorporation of a variety of anhydrides, leading to polyesters with a range of properties. d-nb.info

Commonly used anhydrides include phthalic anhydride (B1165640), maleic anhydride, and diglycolic anhydride. rsc.orgd-nb.info The copolymerization is often catalyzed by metal complexes, such as chromium, aluminum, or cobalt salophen-type complexes, in conjunction with a cocatalyst like bis(triphenylphosphine)iminium chloride (PPNCl). researchgate.netacs.org For instance, the copolymerization of trans-(R)-limonene oxide with diglycolic anhydride using a (BDI)ZnOAc catalyst yielded polyesters with a molar mass of approximately 36,000 g/mol and a glass transition temperature of 51°C. d-nb.info When copolymerized with maleic anhydride, a polyester (B1180765) with a molar mass of about 12,000 g/mol was obtained. d-nb.info The copolymerization with phthalic anhydride has been shown to produce polyesters with molar masses up to 5,600 g/mol and a Tg of around 72°C. d-nb.info The resulting polyesters typically have an alternating microstructure. acs.org

Research has also explored the use of ionic liquids, such as 1-n-butyl-3-methylimidazolium heptachlorodiferrate (BMI·Fe2Cl7), as catalysts for the copolymerization of this compound with phthalic and maleic anhydrides. researchgate.net

Below is a table summarizing the properties of polyesters from the copolymerization of this compound with various anhydrides.

AnhydrideCatalyst SystemMolar Mass ( g/mol )Glass Transition Temperature (°C)
Diglycolic Anhydride(BDI)ZnOAc~36,00051
Maleic Anhydride(BDI)ZnOAc~12,000-
Phthalic AnhydrideMetal t-Bu-salophen complexesup to 5,600~72
Phthalic AnhydrideCr/Al/Mn salen-type complexes + cocatalystup to 14,000up to 136

This compound serves as a key precursor for the synthesis of non-isocyanate polyurethanes (NIPUs), offering a greener alternative to conventional polyurethanes that avoids the use of toxic isocyanates. researchgate.netmdpi.com One common pathway involves the conversion of this compound into a cyclic carbamate (B1207046), which can then undergo ring-opening polymerization to form the polyurethane. researchgate.netmdpi.com

The synthesis of the cyclic carbamate intermediate can be achieved through the aminolysis of the epoxide ring in this compound with a primary amine, followed by a reaction to form the cyclic carbamate. researchgate.net For example, β-amino alcohols can be synthesized from the reaction of (R)-(+)-limonene oxide with various primary amines, using hot water as a catalyst. researchgate.netnih.gov These β-amino alcohols can then be converted to cyclic carbamates, which serve as monomers for the ring-opening polymerization to produce NIPUs. researchgate.netmdpi.com Another approach involves the cycloaddition of carbon dioxide to epoxides to generate cyclic carbonates, which then react with amines to form polyhydroxyurethanes. globaljournals.org

This compound is a valuable bio-based monomer for the synthesis of polyesters through various polymerization routes. rsc.orgresearchgate.netresearchgate.net The most prominent method is the ring-opening copolymerization (ROCOP) of this compound with cyclic anhydrides, as detailed in section 5.2.3. rsc.orgacs.orgd-nb.info This method allows for the creation of partially bio-based alternating polyesters. researchgate.net

The properties of the resulting polyesters can be tailored by selecting different cyclic anhydrides. For example, using phthalic anhydride can lead to polyesters with high glass transition temperatures, exceeding 130°C. mdpi.commdpi.com The catalysts used are often metal-based complexes, and the polymerization conditions can be adjusted to control the molecular weight and dispersity of the polymers. researchgate.netacs.org

Furthermore, block copolymers can be synthesized. For example, di-block semi-aromatic polyesters have been created through a one-pot procedure combining the ROCOP of this compound and phthalic anhydride with the ring-opening polymerization (ROP) of macrolactones. mdpi.comnih.govnih.gov This sequential polymerization first forms a poly(limonene-phthalate) block, followed by a second block from the macrolactone. mdpi.comnih.govnih.gov

Catalysis in this compound Polymerization

The polymerization of this compound is achieved through various catalytic systems, which can be broadly categorized into homogeneous metal-based catalysts and methods initiating cationic ring-opening polymerization. These catalysts are pivotal in controlling the polymer structure, molecular weight, and consequently, the material's properties.

Zinc and Aluminum Homogeneous Catalysts

Homogeneous catalysts based on zinc and aluminum have been extensively studied, particularly for the ring-opening copolymerization (ROCOP) of this compound with carbon dioxide (CO2) and cyclic anhydrides. rsc.orguniv-cotedazur.fr

Zinc-based catalysts , notably β-diiminate (BDI) zinc complexes, are highly effective for the alternating copolymerization of this compound and CO2 to produce poly(limonene carbonate) (PLimC). researchgate.netresearchgate.net A key characteristic of these catalysts is their stereoselectivity; they preferentially polymerize the trans-isomer of this compound, leaving the cis-isomer largely unreacted. rsc.orgresearchgate.net This selectivity leads to the formation of highly regio- and stereoregular polycarbonate. uni-bayreuth.de By using a (BDI)ZnOAc catalyst, researchers have synthesized high molecular weight (>100 kDa), completely bio-based PLimC with excellent thermal and optical properties. rsc.org The polymerization kinetics suggest a second-order dependence on the this compound concentration, indicating an alternating insertion mechanism of the monomers. rsc.org Zinc catalysts have also been employed for the ROCOP of this compound with anhydrides like diglycolic anhydride, yielding polyesters with moderate molecular weights and a glass transition temperature (Tg) around 51°C. d-nb.info

Aluminum-based catalysts offer a complementary approach. Binary catalyst systems, such as Al(aminotrisphenolate) complexes combined with a cocatalyst like bis(triphenylphosphine)iminium chloride (PPNCl), are capable of polymerizing both cis- and trans-isomers of this compound with CO2. rsc.orgresearchgate.netresearchgate.net While these systems can produce polycarbonates from a mixture of isomers, they have so far yielded polymers with lower molecular weights compared to their zinc counterparts. researchgate.net Aluminum catalysts, including salen-type complexes, have also been effectively used in the ROCOP of this compound with phthalic anhydride. mdpi.comacs.org For instance, bimetallic aluminum phenoxy-imine complexes have been explored for this copolymerization. uni-bayreuth.de More recently, an aluminum catalyst [AlMeX{2,6-(CHPh2)2-4-tBu-C6H2O}] has been optimized for the homopolymerization of this compound at room temperature, producing low molecular weight poly(this compound) (PLO) with good thermal stability. teknoscienze.comrsc.org

The choice between zinc and aluminum catalysts often depends on the desired polymer characteristics and the isomeric purity of the this compound monomer. While zinc catalysts provide high molecular weight and stereoregularity from trans-limonene oxide, aluminum systems offer the versatility of using mixed isomers. rsc.orgnih.gov

Cationic Ring-Opening Polymerization (e.g., Gamma radiation, Photoinitiation, Maghnite H+)

Cationic ring-opening polymerization (CROP) represents another significant route to producing polymers from this compound. This method can be initiated by various means, including high-energy radiation, photoinitiators, and solid acid catalysts.

Gamma radiation was one of the earliest methods used to induce the cationic polymerization of this compound. This technique was found to achieve high conversion of the monomer into poly(this compound) (PLO), with yields reaching up to 80%. uni-bayreuth.ded-nb.info

Photoinitiated CROP utilizes photoinitiators, such as diaryliodonium or triarylsulfonium salts, which generate a strong acid upon exposure to UV light. uni-bayreuth.dequalitas1998.net This acid then initiates the ring-opening of the epoxide. While this compound shows high reactivity in photoinitiated CROP, the process is often complicated by side reactions, including rearrangements that form non-polymeric products like dihydrocarvone (B1202640). uni-bayreuth.dequalitas1998.net These side reactions can lead to the formation of viscous products with low molecular weights and high dispersity, limiting the utility of this method for producing high-performance homopolymers. uni-bayreuth.dequalitas1998.net However, this compound has found use as a reactive diluent in photocopolymerizations with other monomers. qualitas1998.net

Maghnite-H+ , an Algerian montmorillonite clay exchanged with protons, serves as an effective and environmentally friendly solid acid catalyst for the CROP of this compound. d-nb.info The polymerization can be conducted in bulk or in a solvent like dichloromethane. d-nb.info Studies have shown that the reaction conditions, such as temperature, catalyst amount, and reaction time, significantly influence the polymer yield. d-nb.info For example, polymerization in solution at 0°C with 5% by weight of the catalyst for one hour resulted in the best yield of 61.34%. d-nb.info The resulting poly(this compound) was found to have a glass transition temperature of -17.03°C and was thermally stable up to 130°C. d-nb.info This method demonstrates the potential of using green catalysts for the synthesis of PLO. d-nb.info

Structure-Property Relationships of this compound-Derived Polymers

The properties of polymers derived from this compound are intrinsically linked to their chemical structure, which is determined by the type of polymerization and the comonomers used. This relationship allows for the tuning of material properties for specific applications.

Poly(this compound) (PLO) , the homopolymer of this compound, is typically an amorphous polyether with a low molecular weight. teknoscienze.comrsc.org Its glass transition temperature (Tg) is quite low, reported to be around -17.03°C when synthesized with Maghnite-H+ catalyst and 37°C when prepared with an aluminum catalyst. d-nb.infoarxiv.org Due to its low molecular weight and good thermal stability, PLO has been investigated as a bio-based polymeric plasticizer for other biodegradable polymers like polylactic acid (PLA). rsc.orgresearchgate.net The addition of PLO to PLA has been shown to increase flexibility, enhance thermal stability, and improve hydrophobicity, demonstrating partial miscibility and strong interactions between the two polymer chains. rsc.orgrsc.org

Poly(limonene carbonate) (PLimC) , the copolymer of this compound and CO2, is a rigid, amorphous thermoplastic known for its exceptionally high glass transition temperature (Tg ≈ 130°C). researchgate.netrsc.org This high Tg is attributed to the rigid cyclohexene (B86901) ring in the polymer backbone. PLimC also exhibits excellent optical properties, with transparency comparable to or even higher than bisphenol-A polycarbonate, and high hardness. rsc.orgteknoscienze.com However, neat PLimC is also brittle and has a narrow processing window due to its high melt viscosity and a degradation temperature (~180°C) close to its processing temperature. researchgate.netuni-bayreuth.de The thermal stability can be improved to as high as 240°C through the use of appropriate end-capping agents. rsc.org

To overcome the brittleness of PLimC, its structure can be modified. One approach is the synthesis of block copolymers . By creating ABA triblock copolymers where PLimC serves as the hard 'A' block and a soft, low-Tg polyester like poly(ε-decalactone) (PDL) serves as the 'B' block, it is possible to create thermoplastic elastomers. rsc.org These PLC-PDL-PLC copolymers combine the tensile strength of the hard polycarbonate block with the high elasticity of the soft polyester block, achieving elongations at break of up to 400%, a significant improvement over the brittle nature of pure PLimC. rsc.org Similarly, block copolymers with polylactide (PLimC-b-PLA) have been synthesized to tune mechanical characteristics. rsc.org

Another strategy involves creating terpolymers . By copolymerizing this compound, cyclohexene oxide, and CO2, terpolymers with a controllable number of pendant olefin groups from the limonene units are formed. acs.orgscispace.com These olefin groups can then be used for post-polymerization cross-linking via thiol-ene click chemistry. acs.org The resulting cross-linked networks show improved thermal properties, with decomposition temperatures in the range of 250–280°C and glass transition temperatures reaching up to 150°C. acs.org The degree of cross-linking directly influences the material's rigidity, solubility, and thermal stability. acs.org Furthermore, epoxidation of the pendant double bond in PLimC followed by reaction with CO2 can yield poly(limonene dicarbonate) (PLDC), which has an even higher Tg of up to 180°C due to its highly rigid structure. nih.gov

Polyesters derived from the copolymerization of this compound and cyclic anhydrides exhibit properties that depend heavily on the anhydride comonomer. mdpi.com For example, copolymerization with phthalic anhydride can produce polyesters with high Tg values, reaching up to 136°C. mdpi.com The use of different anhydrides allows for the synthesis of polyesters with a wide range of glass transition temperatures and thermal stabilities. d-nb.info For instance, polyesters from diglycolic anhydride have a Tg of 51°C, while those from cis-LO and phthalic anhydride can reach a Tg of 141°C. d-nb.info These materials often have lower molecular weights compared to PLimC, which could affect their mechanical performance. d-nb.info

The table below summarizes the properties of various this compound-derived polymers.

Polymer TypeComonomer(s)Typical Glass Transition Temp. (Tg)Key Properties & Research Findings
Poly(this compound) (PLO)None (Homopolymer)-17°C to 37°CLow molecular weight, amorphous, good thermal stability. Used as a bio-based plasticizer for PLA. d-nb.inforsc.orgarxiv.org
Poly(limonene carbonate) (PLimC)Carbon Dioxide (CO2)~130°CHigh stiffness, brittle, high transparency, hard. researchgate.netrsc.org
PLimC Block CopolymerCO2, ε-decalactoneTg (hard block) ~130°CThermoplastic elastomer with high elasticity (εb up to 400%) and good tensile strength. rsc.org
Cross-linked TerpolymerCO2, Cyclohexene OxideUp to 150°CImproved thermal stability (Td up to 280°C) and rigidity compared to linear PLimC. acs.org
Poly(limonene dicarbonate) (PLDC)Carbon Dioxide (CO2)Up to 180°CVery high rigidity and highest Tg among CO2-derived polycarbonates. nih.gov
PolyesterPhthalic Anhydride91°C to 141°CHigh Tg, good thermal stability, typically lower molecular weight. d-nb.infomdpi.com
PolyesterDiglycolic Anhydride~51°CLower Tg compared to aromatic anhydride copolymers. d-nb.info

Biological Activities and Biochemical Pathways Involving Limonene Oxide

Antimicrobial Activities

While the parent compound limonene (B3431351) is recognized for its broad-spectrum antimicrobial properties against various bacteria and fungi, research into limonene oxide itself often highlights its role as a key intermediate in the synthesis of other biologically active molecules.

Direct studies on the antibacterial effects of pure this compound are limited; however, its derivatives have shown notable activity. Limonene β-amino alcohols, which are synthesized from this compound, have been evaluated for their antimicrobial capabilities. These derivatives have been tested against pathogenic bacteria such as Staphylococcus aureus, a common cause of infections. Specifically, these compounds were assessed against a ciprofloxacin-resistant strain of S. aureus that expresses the NorA efflux pump, indicating a potential role in combating antibiotic resistance.

The parent compound, D-limonene, has demonstrated activity against various fungi and yeasts, including Aspergillus niger and Candida albicans. However, specific research detailing the direct antifungal and anti-yeast potential of this compound is not extensively covered in the available literature. Its primary role in the literature is often as a precursor for other derivatives.

The antimicrobial mechanism for limonene is believed to involve the disruption of the microbial plasma membrane's integrity, leading to a loss of the proton motive force and leakage of essential intracellular components. Studies using scanning electron microscopy on bacteria treated with limonene have shown destruction of the cell wall and loss of cellular integrity. For derivatives of this compound, such as limonene β-amino alcohols, a key area of investigation is their ability to inhibit efflux pumps. Efflux pumps are a significant mechanism of antibiotic resistance in bacteria like S. aureus, and their inhibition can restore the efficacy of conventional antibiotics.

A promising area of research is the synergistic effect of this compound derivatives with existing antimicrobial drugs. Limonene β-amino alcohols, synthesized from this compound, have been shown to exhibit synergistic activity with the antibiotic ciprofloxacin (B1669076) against a resistant strain of Staphylococcus aureus. This synergistic interaction suggests that these compounds could potentially lower the concentration of ciprofloxacin needed to be effective, which is a crucial strategy for overcoming antibiotic resistance.

Table 1: Synergistic Activity of this compound Derivatives with Ciprofloxacin

Compound/Derivative Target Organism Combined Antibiotic Observed Effect
Limonene β-amino alcohols Staphylococcus aureus (Ciprofloxacin-resistant) Ciprofloxacin Enhanced synergistic effects.

Anticancer and Chemopreventive Research

Limonene and its metabolites have been studied for their chemopreventive and chemotherapeutic properties. Research has also extended to this compound, examining its potential to inhibit the growth of cancer cells.

In vitro studies have shown that (+)-limonene oxide can efficiently inhibit the growth of PANC-1 human pancreas carcinoma cells.

Table 2: In Vitro Anticancer Activity of this compound

Compound Cell Line Concentration for Growth Inhibition
(+)-Limonene oxide PANC-1 (Pancreas Carcinoma) 1 mM.

A proposed mechanism for the anticancer activity of D-limonene involves the inhibition of protein isoprenylation, a critical post-translational modification for small GTP-binding proteins like p21ras that are involved in cell growth regulation. Limonene and its primary metabolites, perillic acid and dihydroperillic acid, have been shown to selectively inhibit the isoprenylation of a class of 21–26 kDa proteins, including p21ras. This inhibition is thought to disrupt the proper localization and function of these growth-regulating proteins.

Modulation of Cell Death Pathways (e.g., Apoptosis, Caspase activation)

This compound, a derivative of limonene, has been implicated in the modulation of cell death pathways, particularly apoptosis. Research indicates that limonene and its metabolites can trigger apoptosis by influencing the expression of key regulatory proteins. This includes the upregulation of pro-apoptotic factors like B-cell lymphoma-2 (Bcl-2)-associated X protein (BAX) and the subsequent release of cytochrome c from the mitochondria. nih.govresearchgate.net Concurrently, a downregulation of the anti-apoptotic protein Bcl-2 is observed, which shifts the cellular balance towards apoptosis. nih.govresearchgate.net

The apoptotic cascade further involves the activation of caspases, a family of cysteine proteases that execute the process of cell death. Studies have demonstrated that limonene can activate initiator caspases, such as caspase-9, and effector caspases, like caspase-3. nih.govresearchgate.netsci-hub.se The activation of caspase-3 leads to the cleavage of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govsci-hub.se The increase in the Bax/Bcl-2 ratio, coupled with the upregulation of cleaved caspase-3 and caspase-9, provides strong evidence for the induction of a mitochondrial-dependent apoptotic pathway. nih.gov

The phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, which is often overactive in cancer and promotes cell survival, is a target for some anticancer agents. nih.gov Activated Akt can inactivate pro-apoptotic proteins, thereby inhibiting apoptosis. nih.gov It has been shown that limonene can decrease the levels of phosphorylated Akt, suggesting that the inhibition of this survival pathway contributes to its pro-apoptotic effects. nih.gov

Impact on Tumor Progression and Regression

Limonene and its derivatives, including this compound, have demonstrated the potential to impact tumor progression and regression through various mechanisms. They have been shown to inhibit the proliferation of various cancer cell lines. nih.gov The antitumor activity of these monoterpenes is often correlated with changes in the expression of genes that control cell growth and apoptosis. nih.gov

One of the ways limonene and its metabolite perillyl alcohol (POH) may inhibit tumor progression is by downregulating the basal production of vascular endothelial growth factor (VEGF) in cancer cells. nih.gov VEGF is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels that tumors need to grow. Furthermore, these compounds can suppress the mevalonate (B85504) pathway and the isoprenylation of small G proteins, which are crucial for cell growth and proliferation, ultimately leading to tumor regression. nih.govresearchgate.net

Studies on rat mammary carcinomas have shown that dietary administration of limonene can cause the complete regression of tumors. researchgate.net This regression appears to be cytostatic, as the removal of limonene from the diet can result in tumor recurrence. researchgate.net The histological appearance of regressing tumors suggests a remodeling or redifferentiation process rather than widespread cytotoxicity or apoptosis. researchgate.net

Anti-inflammatory and Antioxidant Activities

Limonene and its derivatives, including this compound, exhibit significant anti-inflammatory and antioxidant properties. dovepress.comhealthline.comspandidos-publications.com These activities are crucial in mitigating cellular damage caused by inflammation and oxidative stress, which are implicated in a variety of chronic diseases. healthline.comnih.gov

The anti-inflammatory effects of limonene have been demonstrated in various models. It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. dovepress.comhealthline.comspandidos-publications.comresearchgate.net Conversely, it can increase the levels of the anti-inflammatory cytokine IL-10. dovepress.comnih.gov In a rat model of ulcerative colitis, D-limonene reduced inflammation and colon damage by suppressing the expression of matrix metalloproteinases (MMPs) and regulating inflammatory signaling pathways. spandidos-publications.com

As an antioxidant, limonene can scavenge free radicals and reduce oxidative stress. healthline.comnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. healthline.com Limonene has been shown to inhibit the generation of ROS and protect cells from oxidative damage. nih.govmdpi.com For instance, in human lens epithelial cells, D-limonene was found to prevent oxidative damage induced by hydrogen peroxide (H2O2) by reducing ROS generation and inhibiting apoptosis. nih.gov This antioxidant activity is also linked to its ability to enhance the activity of antioxidant enzyme systems. mdpi.com

Neuroprotective Activity

Limonene and its derivatives have emerged as potential neuroprotective agents, showing promise in the context of neurodegenerative diseases like Alzheimer's disease. nih.govmdpi.comjst.go.jp The neuroprotective effects are largely attributed to their antioxidant and anti-inflammatory properties. nih.govjst.go.jp

Research has shown that limonene can protect neurons from cellular damage by mitigating oxidative stress and inflammation. mdpi.comjst.go.jp In a Drosophila model of Alzheimer's disease, limonene was found to protect against the neurotoxicity induced by amyloid-beta (Aβ42) by reducing oxidative stress and neuroinflammation. jst.go.jp It has been observed to decrease neuronal cell death and reduce levels of reactive oxygen species (ROS). dovepress.comnih.gov

Furthermore, limonene has been reported to inhibit acetylcholinesterase (AChE) activity. nih.govnih.gov AChE is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), and its inhibition is a therapeutic strategy for Alzheimer's disease. By inhibiting AChE, limonene may help to maintain higher levels of acetylcholine in the brain, which is important for cognitive function. nih.gov Studies have also indicated that limonene can modulate neurotransmitter levels, which may contribute to its anxiolytic and antidepressant effects.

Metabolism of this compound in Biological Systems

Metabolite Identification and Characterization (e.g., Limonene-1,2-glycol, Limonene-1,2-diol, Limonene-8,9-diol)

The metabolism of this compound in biological systems leads to the formation of several metabolites. When limonene-1,2-epoxide (B132270) is administered to rats, the primary neutral metabolite detected is limonene-1,2-glycol. tandfonline.com This suggests that the epoxide ring is readily hydrolyzed in vivo.

The broader metabolism of d-limonene, the precursor to this compound, involves both phase I and phase II reactions, primarily hydroxylation, carboxylation, and dehydrogenation, often followed by conjugation with glucuronic acid. nih.gov A number of metabolites have been identified in both animal models and humans. nih.govresearchgate.netiarc.fr

Key identified metabolites of limonene include:

Limonene-1,2-diol : Formed from the hydrolysis of limonene-1,2-epoxide. tandfonline.comresearchgate.netiarc.fr

Limonene-8,9-diol : A significant metabolite found in urine. nih.govresearchgate.net

Perillic acid : A major circulating metabolite. nih.goviarc.fr

Dihydroperillic acid : Another prominent metabolite found in plasma. iarc.fr

Uroterpenol (Limonene-8,9-diol) : A major urinary metabolite. researchgate.netiarc.fr

The relative abundance of these metabolites can vary depending on the dose and the biological matrix (e.g., urine, liver, plasma). nih.goviarc.fr For instance, in a mouse model, limonene-8,9-diol and perillic acid were among the most abundant metabolites in urine. nih.gov

Below is an interactive data table summarizing the identified metabolites of limonene.

MetabolitePrecursorBiological MatrixReference
Limonene-1,2-glycolLimonene-1,2-epoxideRat liver homogenates, Rat urine tandfonline.com
Limonene-1,2-diold-LimoneneHuman plasma, Human urine researchgate.netiarc.fr
Limonene-8,9-diold-LimoneneMouse urine, Human urine nih.govresearchgate.net
Perillic acidd-LimoneneMouse urine, Human plasma nih.goviarc.fr
Dihydroperillic acidd-LimoneneHuman plasma, Human urine iarc.fr

Enzymatic Transformations (e.g., Epoxide hydrolase activity)

The primary enzymatic transformation of this compound in biological systems is its hydrolysis to the corresponding diol, a reaction catalyzed by epoxide hydrolases (EHs). wikipedia.orgucl.ac.uk Specifically, limonene-1,2-epoxide is converted to limonene-1,2-diol by the enzyme limonene-1,2-epoxide hydrolase (LEH), also known as this compound hydrolase. wikipedia.orgcnr.ituniprot.org

This enzyme belongs to the family of hydrolases and is distinct from other epoxide hydrolases in its structure and catalytic mechanism. wikipedia.orgcnr.it LEH has been identified in bacteria such as Rhodococcus erythropolis, where it plays a role in the degradation of limonene. wikipedia.orguniprot.org The hydrolysis reaction catalyzed by LEH involves a one-step mechanism where a water molecule acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring to form the vicinal diol. wikipedia.orgevitachem.com

Epoxide hydrolase activity is not limited to bacteria; it has also been observed in enzymatic preparations from some plants. cnr.it These enzymes can catalyze the stereoselective hydrolysis of limonene-1,2-oxide. cnr.it The activity of these enzymes is crucial for the detoxification and metabolism of epoxides. wikipedia.org

Pharmacokinetic and Pharmacodynamic Studies

This compound is a significant intermediate in the metabolism of limonene. Its pharmacokinetic and pharmacodynamic profiles are intrinsically linked to the biotransformation of its parent compound, limonene.

Following oral administration, limonene is absorbed and undergoes rapid and extensive first-pass metabolism, primarily in the liver. unesp.br this compound, specifically limonene-1,2-epoxide, is formed through the oxidation of the endocyclic double bond of limonene. nih.gov This metabolic step is a critical part of the detoxification pathway. In male rats, d-limonene-1,2-epoxide has been identified as the major metabolite that binds to the renal protein α2u-globulin. iarc.fr

Once formed, limonene-1,2-epoxide is further metabolized by the enzyme limonene-1,2-epoxide hydrolase (LEH). wikipedia.orgcapes.gov.br This enzyme catalyzes the hydrolysis of the epoxide ring to form limonene-1,2-diol. wikipedia.orgresearchgate.net The mechanism of LEH is distinct among epoxide hydrolases as it involves a one-step, acid-catalyzed direct hydration of the epoxide without forming a covalent enzyme-substrate intermediate. wikipedia.orgucanr.edu

Kinetic studies in humans following oral administration of R-limonene have identified limonene-1,2-diol as a prominent circulating metabolite. nih.govresearchgate.net The metabolites of limonene, including limonene-1,2-diol, typically reach maximum plasma concentrations 1-2 hours after exposure and are then rapidly eliminated. nih.gov However, compared to other metabolites like carveol (B46549) and perillic acid, limonene-1,2-diol is eliminated more slowly, with its half-life being the longest among the measured metabolites, though renal elimination is generally complete within 24 hours. nih.gov In a study involving cancer patients, limonene-1,2-diol was one of the predominant metabolites found in plasma, with peak concentrations ranging from 10.1 ± 8 to 20.7 ± 8.6 μM. researchgate.net

The pharmacodynamic activities of this compound and its derivatives have been explored in various studies. It is recognized for its potential as an antimicrobial agent, exhibiting both anti-yeast and antifungal properties. iscientific.orgsmolecule.com Research also indicates potential antiproliferative effects against certain cancer cell lines, suggesting its utility in drug discovery. smolecule.com Furthermore, studies have investigated its neuroprotective potential, which may be linked to its ability to mitigate oxidative stress and inflammation.

Studies on the controlled delivery of this compound have been conducted. For instance, when loaded into solid lipid nanoparticles (SLNs), (+)-limonene 1,2-epoxide demonstrated a delayed-release profile, with only 22.5% of the compound released after 8 hours, showcasing potential for sustained delivery applications. mdpi.com

Table 1: Pharmacokinetic Parameters of Limonene Metabolites in Humans After Oral R-Limonene Administration (Data sourced from studies on limonene administration, where limonene-1,2-diol is the product of this compound hydrolysis)

MetaboliteTime to Max. Concentration (Tmax)Elimination Half-Life (t½)Percentage of Dose Excreted in Urine
Limonene-1,2-diol 1-2 hoursSlowest among metabolites4.3%
cis-Carveol 1-2 hours0.7-2.5 hours0.2%
trans-Carveol 1-2 hours0.7-2.5 hours0.2%
Perillyl Alcohol 1-2 hours0.7-2.5 hours<0.1%
Perillic Acid 1-2 hours0.7-2.5 hours2.0%
Limonene-8,9-diol 1-2 hours0.7-2.5 hours32%
Source: nih.gov

Metabolic Switching Phenomena

Metabolic switching is a dose-dependent phenomenon observed in the biotransformation of xenobiotics, where an increase in the administered dose can saturate primary metabolic pathways, leading to the engagement of alternative routes. nih.gov This phenomenon has been documented for D-limonene and has significant implications for the profile of metabolites produced, including those derived from this compound. nih.gov

The primary metabolism of limonene involves phase I reactions such as hydroxylation, which leads to the formation of metabolites like limonene-1,2-epoxide (and its subsequent diol), perillic acid, and carveol. unesp.brnih.gov However, sub-chronic and chronic studies using high doses of limonene can be misleading. nih.gov High concentrations of the substrate can saturate the enzymes responsible for these primary pathways. nih.gov This saturation can have two main consequences:

The generation of new or different phase I metabolites as alternative enzymatic pathways are utilized. nih.gov

A shift in phase II conjugation, where a lack of preferred co-factors (like UDP-glucuronic acid for glucuronidation) may favor conjugation with other molecules like sulfate (B86663) or amino acids (e.g., taurine (B1682933) and glycine). nih.gov

In a mouse model of diet-induced obesity, this metabolic switching was observed when comparing a low dose (0.1%) and a high dose (0.8%) of D-limonene supplementation. nih.gov The study found that at higher doses, there was a decrease in hydroxylation reactions and an increase in hydrogenation and conjugation with taurine and glycine. nih.gov

This shift in metabolic pathways can alter the biological effects of the administered compound, as the newly favored metabolites may have different activities. For example, the anti-obesogenic effects of D-limonene were observed at the lower dose but not at the higher dose, suggesting that the metabolites produced under non-saturating conditions, such as perillic acid and limonene-8,9-diol, were responsible for the observed bioactivity. nih.gov

While these studies administer limonene, the findings are directly relevant to this compound. The formation of limonene-1,2-epoxide and its subsequent hydrolysis to limonene-1,2-diol is a key part of the primary metabolic pathway of limonene. Therefore, under high-dose conditions that induce metabolic switching, the flux through this specific pathway can be altered, affecting the concentration and potential biological activity of limonene-1,2-diol and other related metabolites. The phenomenon underscores that the biological effects observed may not be dose-dependent in a linear fashion and are critically influenced by which metabolic pathways are active at a given concentration. nih.gov

Analytical and Detection Methodologies for Limonene Oxide in Research

Chromatographic Techniquesresearchgate.netkcl.ac.ukdergipark.org.tr

Chromatographic methods are fundamental in separating limonene (B3431351) oxide from complex mixtures, such as essential oils or atmospheric samples, enabling its precise quantification and identification. These techniques are often coupled with mass spectrometry for enhanced sensitivity and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)researchgate.netoup.comnih.govazom.compku.edu.cnlongdom.orgoup.com

Gas chromatography coupled with mass spectrometry is a cornerstone for the analysis of volatile compounds like limonene oxide. azom.comlongdom.org This method separates components based on their volatility and interaction with a stationary phase, followed by detection and identification using mass spectrometry. dergipark.org.tr

A prevalent sample preparation technique used in conjunction with GC-MS for this compound analysis is Solid-Phase Microextraction (SPME). researchgate.netoup.comnih.govoup.com SPME, particularly with headspace sampling, is effective for extracting volatile oxidation products from various matrices, including essential oils, beverages, and encapsulated oil samples. researchgate.netoup.com This technique helps to minimize interference from less volatile components. oup.comnih.govoup.com The choice of SPME fiber is critical; studies have shown that a 7-µm bonded poly(dimethylsiloxane) fiber provides excellent results for sampling nonpolar compounds like this compound. oup.comnih.govoup.com

For the GC separation, specific temperature programs are employed to achieve optimal resolution of this compound from other compounds. For instance, one method maintains an oven temperature of 110°C for 6 minutes, then ramps up to 200°C. oup.com For trace concentrations, a more complex program starting at 40°C and ramping up to 200°C can be used with a splitless injection to enhance sensitivity. oup.com GC can be coupled with tandem mass spectrometry (GC-MS/MS) to further lower detection limits and overcome matrix interferences, achieving detection limits in the parts-per-billion (ppb) range for limonene oxides. researchgate.net

Table 1: GC-MS/MS Method Parameters for this compound Analysis

ParameterValue/ConditionSource
Sample Preparation Headspace Solid-Phase Microextraction (HS-SPME) oup.com, researchgate.net
SPME Fiber 7-µm bonded poly(dimethylsiloxane) oup.com, nih.gov
Injection Mode Split (130:1 for percent concentrations) or Splitless (for trace concentrations) oup.com
Oven Program (Trace) Start 40°C (1 min), ramp 20°C/min to 100°C (hold 8 min), ramp 50°C/min to 200°C (hold 10 min) oup.com
Detection Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS) researchgate.net, pku.edu.cn
Detection Limit 10 to 15 ppb for limonene oxides researchgate.net

High-Performance Liquid Chromatography (HPLC)kcl.ac.ukdergipark.org.trmdpi.comdaneshyari.comufn.edu.brresearchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of limonene and its derivatives. dergipark.org.trmdpi.com While GC-MS is often preferred for volatile compounds, HPLC is particularly useful for less volatile or thermally labile oxidation products and can be used for quantifying limonene in various samples, including nanoemulsions. kcl.ac.ukufn.edu.br

Typically, a reverse-phase C18 column is used for the separation. daneshyari.comresearchgate.net An isocratic elution with a mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 90:10 ratio) has been successfully employed. ufn.edu.br Detection is commonly achieved using a photodiode array (PDA) detector at a specific wavelength, such as 213 nm. ufn.edu.brresearchgate.net HPLC methods have been validated for specificity, linearity, precision, and accuracy in quantifying limonene, and these methods can be adapted for this compound. ufn.edu.brresearchgate.net The use of HPLC is crucial for studying the complex composition of secondary organic aerosols (SOA) formed from limonene oxidation. daneshyari.com

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)daneshyari.comresearchgate.netdlr.denih.govacs.org

For comprehensive characterization of the array of products from limonene oxidation, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is an invaluable tool. daneshyari.comresearchgate.netnih.gov This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for previously unknown oxidation products. daneshyari.comresearchgate.net

LC-HRMS, often using an electrospray ionization (ESI) source in negative mode, has been used to investigate the composition of secondary organic aerosol (SOA) from the ozonolysis of limonene. daneshyari.comresearchgate.net This analysis has led to the identification of not only low molecular weight products but also significant quantities of oligomers, such as esters and aldol (B89426) reaction products. researchgate.net The combination of liquid chromatography separation with tandem (MS/MS) and high-resolution mass analysis allows for the proposed structures of numerous limonene oxidation products to be determined. researchgate.netacs.org

Spectroscopic Techniques (e.g., NMR, IR, Raman, VCD)kcl.ac.ukresearchgate.netresearchgate.netmpg.depsu.edu

Spectroscopic techniques provide detailed structural information about the this compound molecule, including its conformation and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy , including 1H and 13C NMR, is used to differentiate between isomers of this compound based on chemical shifts and coupling constants. Two-dimensional heteronuclear NMR has also been applied in the broader context of identifying terpenoid oxidation products. kcl.ac.uk

Infrared (IR) and Raman spectroscopy are used to analyze the vibrational modes of the molecule. kcl.ac.ukresearchgate.netpsu.edu Experimental IR and Raman spectra, when compared with theoretical calculations, help to confirm the presence of different conformers in a sample. researchgate.netpsu.edu

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique for studying chiral molecules like this compound. kcl.ac.ukresearchgate.netresearchgate.netpsu.edu By analyzing the differential absorption of left and right circularly polarized infrared light, VCD can distinguish between enantiomers and provide detailed information about the conformational preferences of the molecule in the liquid phase. researchgate.netresearchgate.netpsu.edu Studies combining IR, Raman, and VCD have successfully identified multiple rotamers of S-(−)-limonene oxide in the liquid phase. researchgate.netpsu.edu

Chemoresistive Sensing for Limonene Detectionmdpi.comresearchgate.netethz.chpreprints.orgama-science.org

Chemoresistive sensors, particularly those based on metal-oxide (MOX) semiconductors, represent a promising technology for the rapid and portable detection of volatile organic compounds like limonene. mdpi.comama-science.org These sensors operate by measuring the change in electrical resistance of the sensing material upon exposure to the target gas. ama-science.org

Research has shown that sensors based on tungsten trioxide (WO₃) are particularly promising for limonene detection. mdpi.comresearchgate.net A WO₃-based sensor demonstrated high sensitivity, capable of detecting limonene at sub-parts-per-million (ppm) concentrations (as low as 100 ppb), and good selectivity against other gases at a relatively low operating temperature of 200°C. mdpi.com The sensing mechanism is complex but involves the catalytic oxidation of limonene on the surface of the metal oxide to products like epoxides (this compound), which then further react with the film, causing a change in its conductance. mdpi.comresearchgate.net While many of these sensors are developed for limonene, their mechanism inherently involves the detection of its initial oxidation products. mdpi.comresearchgate.net More advanced sensors utilize molecularly imprinted polymers (MIPs) to create highly selective recognition sites for limonene, achieving detection limits as low as 190 ppb. preprints.org

Table 2: Performance of a WO₃-Based Chemoresistive Sensor for Limonene Detection

ParameterValue/ConditionSource
Sensing Material Tungsten Trioxide (WO₃) mdpi.com
Operating Temperature 200 °C mdpi.com
Sensitivity Response of 2.5 at 100 ppb mdpi.com
Detection Range 100 ppb to 5000 ppb mdpi.com
Key Feature High sensitivity and selectivity at low operating temperatures mdpi.com

Digital Olfaction for Oxidation Product Discriminationaryballe.comaryballe.commdpi.com

Digital olfaction technology provides an innovative approach to quality control by creating an objective, digital representation of odor. aryballe.comaryballe.com This is particularly useful for distinguishing between fresh limonene and its oxidized, off-smelling counterpart, this compound. aryballe.com

Devices like the Aryballe NeOse Advance use biosensors with an array of peptides that interact with volatile compounds. aryballe.com The resulting pattern of interactions creates a unique digital signature for a given odor. aryballe.com In a case study, this technology was used to classify samples of high-quality limonene and oxidized limonene. The device produced distinct odor signatures for each sample, which could be clearly separated using principal component analysis (PCA). aryballe.comaryballe.com This objective and traceable data allows quality control teams to define acceptable and unacceptable levels of oxidation, moving beyond subjective human sensory panels. aryballe.com

Method Validation and Quantification Limits

The validation of analytical methods is crucial for ensuring the accuracy, precision, and reliability of data generated in research settings. For this compound, various methodologies, primarily based on gas chromatography-mass spectrometry (GC-MS), have been rigorously validated across different matrices. These validation studies establish key performance parameters, including linearity, recovery, precision, and the limits of detection (LOD) and quantification (LOQ).

A GC-MS method was developed and validated for the simultaneous determination of d-limonene and its oxidation products in complex matrices like vegetables and soil. researchgate.net This method, which employs a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction technique, demonstrated excellent linearity, with correlation coefficients (R²) greater than 0.995 for all analytes. researchgate.net The limits of detection and quantification for limonene and its five oxidation products, which would include this compound isomers, were found to be in the ranges of 1–16 µg/kg and 4–48 µg/kg, respectively. researchgate.net Average recoveries for these compounds were reported to be between 71.2% and 114.5%, with both intra-day and inter-day precision below 13.4%. researchgate.net

In another study focusing on the analysis of alpha-pinene (B124742) oxide in rodent blood, (+)-limonene oxide was utilized as an internal standard (IS), and the method was thoroughly validated. rti.orgnih.gov This GC-MS method showed strong linearity (r ≥ 0.99) over a concentration range of 5.00 to 250 ng/mL in male Sprague Dawley rat blood. rti.org The method's accuracy, measured as percent relative error (%RE), was within ±5.4%, and its precision, measured by the percent relative standard deviation (%RSD), was 6.3% or less. rti.org For this application, the limit of detection was established at 1.07 ng/mL, with a lower limit of quantitation of 5.00 ng/mL. rti.org

Solid-phase microextraction (SPME) coupled with GC-MS is another common technique for which validation data is available. A method was developed to measure this compound in essential oils and beverages. oup.com Using external aqueous standards, the method demonstrated a linear response for both cis- and trans-limonene oxide over a concentration range of 0.1–100 ppm, with correlation coefficients (R²) of 0.9993 and 0.9982, respectively. oup.com A separate SPME-GC-MS/MS method developed for quantifying volatile limonene oxidation products in encapsulated oil samples achieved a detection limit of 10 to 15 ppb for limonene oxides. researchgate.netresearchgate.net

The validation parameters from these studies confirm that robust and sensitive methods are available for the quantification of this compound in diverse and complex samples, from environmental and food matrices to biological specimens.

Data Tables

Table 1: Validation Parameters for GC-MS Analysis of this compound in Rodent Blood rti.orgrti.org

ParameterValue
Analytical MethodGas Chromatography-Mass Spectrometry (GC-MS)
MatrixMale Sprague Dawley Rat Blood
Concentration Range5.00 - 250 ng/mL
Linearity (r)≥ 0.99
Intra- & Inter-day Accuracy (%RE)≤ ±5.4%
Intra- & Inter-day Precision (%RSD)≤ 6.3%
Absolute Recovery100 - 114%
Limit of Detection (LOD)1.07 ng/mL
Limit of Quantification (LOQ)5.00 ng/mL

Table 2: Validation Parameters for GC-MS Analysis of Limonene Oxidation Products in Vegetables and Soil researchgate.net

ParameterValue
Analytical MethodQuEChERS-GC-MS
MatricesVegetables, Soil
Linearity (R²)> 0.995
Average Recovery71.2% - 114.5%
Intra- & Inter-day Precision (%RSD)< 13.4%
Limit of Detection (LOD)1 - 16 µg/kg
Limit of Quantification (LOQ)4 - 48 µg/kg

Table 3: Linearity of SPME-GC-MS Analysis for this compound in Aqueous Standards oup.com

AnalyteConcentration RangeCorrelation Coefficient (R²)
cis-Limonene oxide0.1 - 100 ppm0.9993
trans-Limonene oxide0.1 - 100 ppm0.9982

Environmental and Ecological Research on Limonene Oxide

Atmospheric Chemistry and Aerosol Formation

The atmospheric transformation of limonene (B3431351), which leads to the formation of limonene oxide among other products, is a key area of study. These reactions influence air quality, particularly through the formation of secondary organic aerosols (SOA) and photochemical smog.

Limonene readily reacts with major atmospheric oxidants, including hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). who.intindustrialchemicals.gov.auresearchgate.net During the daytime, the primary oxidant is the hydroxyl radical. copernicus.org The reaction between the olefin groups in limonene and the OH radical produces a β-hydroxyalkyl radical, which then reacts with molecular oxygen to form an organic peroxy radical (RO₂). copernicus.org In the presence of nitric oxide (NO), this peroxy radical is converted to an alkoxy radical (RO), oxidizing NO to nitrogen dioxide (NO₂) in the process. copernicus.org

During the night, nitrate radicals become a significant oxidant. researchgate.net The reaction of limonene with nitrate radicals is a notable pathway for its degradation and contributes to the formation of secondary organic aerosol. copernicus.orgcopernicus.orgnih.gov Ozonolysis, the reaction with ozone, is another important atmospheric degradation pathway for limonene and is a significant source of secondary organic aerosol (SOA). researchgate.netd-nb.info This reaction proceeds via the Criegee mechanism, forming a primary ozonide that cleaves to yield a carbonyl and an excited Criegee intermediate. nih.gov Unsaturated oxidation products from these initial reactions, which can include this compound, may undergo further reactions with these oxidants. researchgate.net

The hydroxyl radical is often called the "detergent" of the troposphere because it reacts with many pollutants, initiating their removal. iiab.me Ozone is an unstable, highly reactive form of oxygen (O₃) that acts as a powerful oxidizing agent in the atmosphere. ctdbase.org The nitrate radical is a highly unstable and reactive species that is an important intermediate in atmospheric reactions, including the destruction of ozone. wikipedia.org

Interactive Table: Atmospheric Oxidants and their Role

Oxidant PubChem CID Common Role in Limonene Oxidation
Hydroxyl radical (•OH) 157350 Primary daytime oxidant, initiates degradation. copernicus.orgiiab.me
Ozone (O₃) 24823 Significant oxidant, leads to SOA formation via ozonolysis. researchgate.netd-nb.info
Nitrate radical (NO₃•) 5360456 Primary nighttime oxidant, contributes to SOA formation. researchgate.netcopernicus.org

The oxidation of terpenes like limonene in the atmosphere contributes to the formation of photochemical smog. who.intindustrialchemicals.gov.au Photochemical smog is a type of air pollution that forms when sunlight reacts with nitrogen oxides and volatile organic compounds (VOCs), such as limonene. researchgate.net The reactions involving limonene and atmospheric oxidants produce various products that are key ingredients in smog. who.intindustrialchemicals.gov.au The formation of nitrogen dioxide (NO₂) from the reaction of limonene-derived peroxy radicals with nitric oxide is a critical step in this process, as NO₂ is a key precursor to the formation of tropospheric ozone, a major component of smog. copernicus.org

The oxidation of limonene is a significant source of secondary organic aerosol (SOA), which are fine particulate matter formed from the condensation of low-volatility products of atmospheric chemical reactions. who.intindustrialchemicals.gov.aunih.govacs.org Both ozonolysis and oxidation by hydroxyl and nitrate radicals lead to the formation of products that can partition into the particle phase, creating SOA. copernicus.orgcopernicus.orgresearchgate.netresearchgate.net

Studies have shown that the SOA yield from limonene oxidation can be substantial. For instance, the reaction of limonene with nitrate radicals has been found to have a higher SOA formation potential than the reaction with hydroxyl radicals, with yields of 15–30% for NO₃ reactions compared to 10–21% for OH reactions. copernicus.orgcopernicus.org Ozonolysis is also a major contributor to SOA formation from limonene. researchgate.netd-nb.info The chemical composition and yield of SOA can be influenced by factors such as the concentration of nitrogen oxides (NOx) and relative humidity. copernicus.orgnih.gov For example, the refractive index of limonene SOA, an important optical property, varies with the hydrocarbon-to-NOx ratio. nih.gov Research indicates that both nighttime (NO₃-initiated) and daytime (OH-initiated) oxidation of limonene are important sources of SOA. researchgate.net

Interactive Table: Limonene SOA Formation Yields

Oxidant SOA Yield (%) Conditions/Notes
Nitrate Radical (NO₃•) 15 - 30% Nocturnal oxidation; yield is sensitive to relative humidity. copernicus.orgcopernicus.org
Hydroxyl Radical (•OH) 10 - 21% Daytime oxidation. copernicus.orgcopernicus.org
Ozone (O₃) - A primary source of SOA from limonene. researchgate.net

Environmental Fate and Degradation Studies

Understanding the fate of this compound in the environment involves examining its persistence and breakdown in different environmental compartments.

In soil and water, monoterpenoids like limonene and its derivatives are primarily degraded by microorganisms. mdpi.com Limonene itself undergoes biodegradation under aerobic conditions. who.int Studies have shown that limonene can be rapidly degraded in soil, with its disappearance often following first-order kinetics. nih.govresearchgate.net The rate of degradation can be influenced by soil type, with factors like higher organic matter content potentially leading to faster degradation due to a larger microbial population. nih.gov Microbial biotransformation of limonene can lead to various oxidation products. nih.gov For example, the degradation of (+)-(4R)-limonene by Rhodococcus erythropolis involves the oxidation of the alicyclic ring. usgs.gov While specific studies focusing solely on the biodegradation of this compound are less common, the general pathways of limonene degradation suggest that it would also be susceptible to microbial breakdown.

The fate of organic compounds in the environment is also governed by their tendency to sorb to soil and sediment. Limonene is expected to bind strongly to sediment and suspended organic matter in aquatic environments. who.intinchem.org This sorption is influenced by the organic carbon content of the soil or sediment. nih.gov The soil adsorption coefficient (Koc) for limonene is estimated to be in the range of 1030 to 4780, indicating low mobility in soil. inchem.org Sorption to carbonaceous materials like black carbon and kerogen within soils and sediments can be particularly strong for organic compounds. nih.gov This strong binding can reduce the availability of the compound for other processes like volatilization and biodegradation. inchem.orgnih.gov While specific sorption coefficients for this compound are not detailed, its structural similarity to limonene suggests it would also exhibit significant sorption to organic matter and sediment.

Hydrolysis Resistance

The stability of this compound in aqueous environments is largely governed by its susceptibility to hydrolysis, a chemical process where the epoxide ring is opened by water to form limonene-1,2-diol. This reaction is significant in atmospheric aerosols, clouds, and fog, where aqueous-phase chemistry occurs. digitellinc.comoberlin.edu The rate of hydrolysis is highly dependent on the stereochemistry of the this compound molecule—specifically, whether it is the cis or trans isomer.

Research has consistently shown that cis-epoxides hydrolyze more rapidly than their trans counterparts. oberlin.edu This is attributed to the greater stability of the SN2-type transition state for the attacking water molecule in the cis isomer, which is less sterically hindered. oberlin.edu

The pH of the aqueous environment is a critical factor influencing the rate of hydrolysis. Under acidic conditions, the reaction is accelerated. In one study, it was noted that during enzymatic studies, the chemical hydrolysis of limonene-1,2-epoxide (B132270) became so rapid below pH 5 that it overtook the rate of biological hydrolysis, making the enzymatic activity difficult to measure accurately. nih.gov

Kinetic studies have quantified the atmospheric lifetimes of this compound isomers with respect to hydrolysis under different pH conditions, highlighting the compound's potential to react under typical environmental conditions. oberlin.edu For instance, at a neutral pH, the lifetime of cis-limonene oxide is significantly shorter than that of the trans isomer. oberlin.edu This disparity decreases under more acidic conditions, although both isomers react much more quickly. oberlin.edu At a pH of 3, a level relevant to acidic aerosols, the lifetimes of both isomers are reduced to mere minutes. oberlin.edu

IsomerConditionHydrolysis LifetimeReference
cis-Limonene oxideNeutral Solution34 minutes oberlin.edu
trans-Limonene oxideNeutral Solution4.6 days oberlin.edu
cis-Limonene oxidepH = 35.8 minutes oberlin.edu
trans-Limonene oxidepH = 313.3 minutes oberlin.edu

Ecological Impact and Environmental Concentrations

The ecological footprint of this compound is intrinsically linked to its role as a primary oxidation product of limonene. Limonene is released into the atmosphere in large quantities from both biogenic sources, like citrus trees, and anthropogenic sources, such as cleaning agents and fragrances. mst.dk In the atmosphere, limonene reacts rapidly with oxidants like ozone (O₃) and hydroxyl radicals (OH), leading to the formation of secondary organic aerosol (SOA), a significant component of atmospheric particulate matter (PM2.5). digitellinc.comnih.govuci.edu this compound is a key intermediate in these atmospheric reaction pathways. inchem.org

Ecological Impact

Direct ecotoxicological data for this compound is limited, with many safety data sheets noting a lack of available information. sigmaaldrich.comsigmaaldrich.com However, computational (in silico) studies have predicted that it may have ecotoxicological effects on various aquatic organisms. researchgate.net The parent compound, limonene, is known to be very toxic to aquatic life with long-lasting effects. inchem.orgwho.int While this does not directly define the toxicity of the epoxide, it provides context for the potential impact of related compounds in this chemical family. For mammals, an acute inhalation toxicity value has been reported. nih.gov

Organism/ModelEndpointValueReference
Crustaceans (Daphnia sp.)EcotoxicityPredicted Effects researchgate.net
Fish (Pimephales promelas)EcotoxicityPredicted Effects researchgate.net
Fish (Oryzias latipes)EcotoxicityPredicted Effects researchgate.net
AlgaeEcotoxicityPredicted Effects researchgate.net
RatLC50 (inhalation)60,000 mg/m³ nih.gov

Environmental Concentrations

There is a scarcity of data on measured environmental concentrations of this compound itself in air, water, or soil. Its presence in the environment is typically transient, as it is an intermediate that is either further oxidized or undergoes hydrolysis to form other compounds, such as limonene-1,2-diol. nih.govinchem.org

The focus of atmospheric research has been on the secondary organic aerosol (SOA) that results from limonene oxidation. Studies have shown that limonene is an efficient precursor to SOA. nih.gov For example, in laboratory smog chamber experiments, the photooxidation of d-limonene in the presence of nitrogen oxides (NOx) resulted in an SOA yield of 51% at a concentration of 1470 µg/m³. nih.gov Analysis of these aerosols reveals a complex mixture of highly oxygenated compounds, including ketolimononaldehyde and limonic acid. nih.gov Importantly, researchers have detected 21 different SOA compounds derived from d-limonene in ambient PM2.5 samples collected from the southeastern United States, confirming that these atmospheric reaction pathways occur in the real world and contribute to the regional aerosol burden. nih.gov

The potential for this compound formation is related to the concentration of its precursor, limonene. Typical concentrations of limonene in rural air are around 0.1 to 0.2 ppb, while in urban and suburban areas, they can range from 0.1 to 2 ppb, with higher concentrations in indoor environments where products containing limonene are used. mst.dkinchem.org These ambient levels of limonene provide a continuous source for the formation of this compound and subsequent SOA in the atmosphere. inchem.org

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Limonene (B3431351) Oxide Synthesis

The synthesis of limonene oxide from limonene is a focal point of research, with an emphasis on developing efficient, selective, and environmentally benign catalytic systems. Traditional methods for the epoxidation of limonene often involve environmentally hazardous and uneconomical processes that generate significant waste. oup.com Consequently, the development of "green" catalytic routes is a major research thrust.

Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for reuse. A variety of materials are being investigated, including metal oxides, mesoporous and microporous materials, hybrid composites, metal-organic frameworks (MOFs), and supported heteropolyacids. researchgate.net For instance, commercial magnesium oxide (MgO) has been identified as a low-cost and highly active heterogeneous catalyst for producing both limonene epoxide and diepoxide with high yields. researchgate.netufn.edu.br Similarly, alumina has demonstrated high activity for producing limonene diepoxide. researchgate.net Zeolites, such as Ti-beta, have also been studied, showing high activity in limonene epoxidation. dergipark.org.tr

Solvent-free catalytic systems using benign oxidants like aqueous hydrogen peroxide (H₂O₂) are also a key area of development. Tungsten-based polyoxometalate catalysts have shown success in the solvent-free epoxidation of various terpenes, including limonene, on a multigram scale with catalyst recycling. semanticscholar.org

Chemoenzymatic approaches represent another innovative frontier. These systems utilize enzymes, such as lipases, to catalyze the epoxidation reaction in situ. One novel method involves using Candida antarctica lipase (B570770) B immobilized on surface-functionalized silica (B1680970) derived from agricultural waste like rice husk ash. oup.comufn.edu.brazom.com This biocatalyst, used in conjunction with microwave irradiation, has been shown to significantly reduce reaction times and increase conversion rates of limonene to this compound compared to conventional heating. oup.comazom.com Another biocatalytic method employs a peroxygenase-containing preparation from oat flour, which can achieve excellent diastereoselectivity in the epoxidation of both (R)- and (S)-limonene enantiomers. nih.gov

Table 1: Comparison of Catalytic Systems for this compound Synthesis
Catalyst TypeCatalyst ExampleOxidantKey Findings/AdvantagesReference
Heterogeneous OxideMagnesium Oxide (MgO)H₂O₂Low-cost, high yields for epoxide (80%) and diepoxide (96%). researchgate.netufn.edu.br
Heterogeneous OxideAlumina (Al₂O₃)H₂O₂Highly active for limonene diepoxide production (yields close to 100%). researchgate.netnih.gov
ZeoliteTi-betaH₂O₂High activity in limonene epoxidation. dergipark.org.tr
PolyoxometalateTungsten-basedH₂O₂Enables solvent-free epoxidation with catalyst recycling. semanticscholar.org
ChemoenzymaticImmobilized Candida antarctica lipase BH₂O₂/Octanoic acidEco-friendly process; microwave irradiation reduces reaction time from 12h to 2h and increases conversion. oup.comufn.edu.brazom.com
BiocatalyticOat (Avena sativa) peroxygenaset-BuOOHExcellent diastereoselectivity for 1,2-monoepoxide formation. nih.gov

Exploration of New Polymeric Materials from this compound

This compound and its derivative, limonene dioxide, are increasingly recognized as valuable bio-based monomers for creating sustainable polymers, offering an alternative to petroleum-based products. researchgate.netnih.gov The epoxide functional groups are highly reactive, enabling various polymerization techniques.

One of the most promising areas is the copolymerization of this compound with carbon dioxide (CO₂) to produce poly(limonene carbonate) (PLimC). semanticscholar.orgazom.comnih.gov This process, often utilizing low-cost and abundant zinc or aluminum-based catalysts, yields a bio-based polycarbonate with exceptional properties. semanticscholar.orgazom.comnih.gov High molecular weight PLimC has been synthesized with a high glass transition temperature (Tg) of 130°C, excellent thermal resistance, transparency, and hardness, making it a potential replacement for petroleum-derived polycarbonates like those based on bisphenol-A (BPA). oup.comdergipark.org.tr Further functionalization can lead to poly(limonene)dicarbonate (PLDC), which exhibits an even higher Tg of 180°C, among the highest for CO₂-derived polycarbonates. azom.comnih.gov

The pendant alkene groups in PLimC can be further modified, for example, through thiol-ene click chemistry, to create cross-linked networks. azom.comnih.gov This post-polymerization modification allows for the creation of thermosetting resins with improved thermal stability and solvent resistance, suitable for applications in coatings and adhesives. azom.comnih.govresearchgate.net For instance, poly(limonene carbonate) oxide (PLCO), an epoxy-based polymer derived from PLC, can be combined with various hardeners to create bio-based epoxy thermosets and solvent-free paints. researchgate.net

Limonene dioxide (LDO) is also being explored as a monomer for 100% bio-based thermosets. researchgate.net By reacting LDO with bio-based anhydrides like glutaric anhydride (B1165640), researchers have created crosslinked polymers with high glass transition temperatures (up to 100°C) and good thermal stability. researchgate.net These renewable thermosetting resins have potential applications in sustainable coatings, food packaging, and structural materials. researchgate.net

While the homopolymerization of this compound has been challenging due to competing side reactions, copolymerization with other monomers like cyclic anhydrides (e.g., diglycolic anhydride, maleic anhydride) has been more successful, leading to the synthesis of novel aliphatic polyesters. nih.gov

Table 2: Properties of Polymers Derived from this compound
PolymerMonomersKey PropertiesPotential ApplicationsReference
Poly(limonene carbonate) (PLimC)This compound, CO₂High Tg (130°C), high molecular weight (>100 kDa), excellent transparency and hardness.Replacement for BPA-based polycarbonates, functional coatings. oup.comdergipark.org.trazom.com
Poly(limonene)dicarbonate (PLDC)This compound, CO₂ (via PLC intermediate)Very high Tg (180°C), rigid molecular structure.High-performance functional polymers. azom.comnih.gov
Limonene dioxide-based ThermosetLimonene dioxide, Glutaric anhydrideHigh Tg (~98-100°C), good mechanical properties.Coatings, food packaging, structural matrices. researchgate.net
Polyester (B1180765) from this compoundThis compound, Diglycolic anhydrideGlass transition of 51°C.Bio-based polyesters. nih.gov
Cross-linked PolycarbonatesThis compound, Cyclohexene (B86901) oxide, CO₂High thermal stability (Td up to 280°C), high Tg (up to 150°C).Thermally resistant polycarbonate materials. ufn.edu.br

Advanced Studies on Structure-Activity Relationships in Biological Systems

Research is ongoing to elucidate the relationship between the chemical structure of this compound and its biological activities. While much of the existing research focuses on the parent compound, limonene, studies are beginning to explore the specific effects of its oxidized derivatives. The presence of the epoxide group, as well as the stereochemistry of the molecule (cis vs. trans isomers), is expected to significantly influence its interactions with biological targets.

Studies comparing limonene isomers and their oxidation products have revealed differences in antimicrobial activity. For example, the limonene oxidation derivative carveol (B46549) demonstrated significantly higher antibacterial activity against Xanthomonas oryzae pv. oryzae than either D-limonene or L-limonene. oup.comnih.gov This suggests that the introduction of a hydroxyl group enhances its antimicrobial efficacy. All three compounds were observed to cause severe morphological changes to the bacterial cells, including shrinking and the formation of holes on the cell surface. oup.com

In the context of cytotoxicity, oxidation products of limonene, such as 4-oxopentanal (4-OPA) and 3-isopropenyl-6-oxo-heptanal (IPOH), have been shown to induce oxidative stress and inflammation in human lung epithelial cell lines. researchgate.net These studies indicate that the specific functional groups resulting from oxidation play a crucial role in the compound's toxicity profile. The cytotoxic action was found to follow the order: 4-OPA > IPOH > 4-AMCH (4-acetyl-1-methylcyclohexene), highlighting how different oxidation products possess varying levels of biological activity. researchgate.net

The epoxide ring in this compound is a key structural feature, making it susceptible to ring-opening reactions with nucleophiles. This reactivity is central to its utility as a versatile intermediate in organic synthesis and is also likely to be critical for its biological interactions, potentially allowing it to bind to macromolecules within biological systems. Understanding how the stereochemistry of the cis- and trans-isomers affects these interactions is a key area for future research. The cis-isomer is known to hydrolyze more quickly than the trans-isomer, a factor that could influence its bioavailability and metabolic fate.

Mechanistic Investigations of Biological Activities

The biological mechanisms of action for limonene and its derivatives are a significant area of investigation, particularly concerning their anticancer and anti-inflammatory properties. While many studies focus on d-limonene, the findings provide a foundation for understanding the potential pathways affected by this compound.

A primary mechanism underlying the anticancer effects of limonene is the induction of apoptosis (programmed cell death). dergipark.org.trsemanticscholar.orgnih.gov Research on various cancer cell lines, including colon and breast cancer, has shown that limonene can trigger the mitochondrial-dependent apoptotic pathway. semanticscholar.orgnih.gov This involves modulating the expression of key regulatory proteins, such as increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio. dergipark.org.trnih.gov This shift leads to the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases, like caspase-3 and caspase-9, which carry out the process of cell death. semanticscholar.orgnih.gov Limonene has also been found to induce autophagy, a cellular recycling process, which can subsequently lead to apoptosis in cancer cells. dergipark.org.tr

Signaling pathways crucial for cell proliferation and survival are also targeted. Limonene has been shown to inhibit the isoprenylation of small G-proteins like Ras, which are critical for cell growth signaling. nih.gov It can also modulate pathways such as the PI3K/Akt and ERK pathways. oup.comsemanticscholar.orgnih.gov For instance, in a lymphoma cell line, limonene was found to increase nitric oxide (NO) levels and induce apoptosis through a dual mechanism involving the ERK pathway and the production of reactive oxygen species (ROS). oup.comufn.edu.brresearchgate.net

The anti-inflammatory properties of limonene and its derivatives are also under active investigation. (+)-Limonene epoxide has demonstrated significant anti-inflammatory and antinociceptive (pain-relieving) effects. acs.org Its mechanism appears to involve the inhibition of the release and activity of inflammatory mediators such as histamine and prostaglandin (B15479496) E₂, a reduction in vascular permeability, and decreased neutrophil migration. acs.org Furthermore, its analgesic effects seem to be dependent on the opioid system. acs.org The parent compound, limonene, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB/AP-1 signaling pathway, which controls the expression of many pro-inflammatory genes, and by reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govmdpi.com

Enhanced Analytical Techniques for Trace Analysis of this compound and its Metabolites

The detection and quantification of this compound, particularly at trace levels in complex matrices, are crucial for quality control in food and fragrance industries, as well as for environmental and biological monitoring. oup.comnih.gov Advanced analytical techniques are continuously being developed to improve sensitivity and specificity.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the most widely used technique for the analysis of volatile compounds like this compound. oup.comdergipark.org.trazom.com To enhance the detection of trace amounts, sample preparation methods are critical. Solid-phase microextraction (SPME) is a commonly employed technique that concentrates volatile analytes from a sample's headspace before injection into the GC system. oup.comresearchgate.netnih.gov This method is effective for analyzing this compound in essential oils, fruit juices, and beverages. oup.com The choice of SPME fiber, such as poly(dimethylsiloxane) (PDMS), can be optimized to selectively sample this compound. oup.comnih.gov For trace-level analysis, a splitless injection mode is used to maximize the amount of analyte reaching the GC column. oup.com

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are also utilized, particularly for the analysis of limonene in various products. ufn.edu.brdergipark.org.trufn.edu.brresearchgate.net These methods, often using a reverse-phase C18 column and a photodiode array (PDA) detector, can provide rapid and accurate quantification. ufn.edu.brresearchgate.net

The analysis of this compound metabolites is an emerging area. While specific studies on this compound metabolism are limited, research on its precursor, D-limonene, provides valuable insights. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as LC-ESI-qToF-MS/MS, has been used to identify limonene metabolites in biological samples like liver and urine. nih.gov The biotransformation of D-limonene involves Phase I reactions (hydroxylation, carboxylation) and Phase II reactions (conjugation with glucuronic acid). nih.gov Key identified metabolites of D-limonene include perillic acid and limonene-8,9-diol, which can be further explored for their own biological activities. nih.gov These advanced analytical methods will be essential for future studies aiming to characterize the specific metabolic pathways of this compound.

Table 3: Analytical Methods for this compound and Related Compounds
TechniqueSample PreparationAnalyte(s)MatrixKey FeaturesReference
GC-MSHeadspace SPMEThis compoundEssential oils, beveragesEffective for trace analysis of volatile oxidation products. oup.comnih.gov
GC-MS/MSSPMELimonene oxidation products (limonene oxides, carvone, carveol)Encapsulated oilHigh sensitivity with detection limits in the ppb range. researchgate.net
UHPLC-PDA-LimoneneSweet orange oilFast, linear, precise, and accurate quantification. researchgate.net
HPLC-LimoneneNanoemulsionsValidated for specificity, linearity, precision, and accuracy. ufn.edu.brufn.edu.br
LC-ESI-qToF-MS/MS-D-Limonene metabolites (e.g., perillic acid, limonene-8,9-diol)Mouse liver and urineIdentification of Phase I and Phase II metabolites. nih.gov

Sustainable Production and Utilization of this compound from Renewable Resources

The production of this compound is intrinsically linked to the availability of its precursor, limonene, a renewable resource primarily extracted from the peels of citrus fruits, which are by-products of the juice industry. This connection makes this compound a key component of a circular bioeconomy, transforming agricultural waste into value-added chemicals.

Future research is heavily focused on creating sustainable and "green" synthesis routes from these renewable feedstocks. This involves moving away from traditional chemical processes that use harsh reagents and generate significant waste. A major area of development is the use of environmentally friendly oxidants, such as hydrogen peroxide (H₂O₂), whose only by-product is water. Catalytic systems are being designed to work efficiently with these green oxidants. For example, tungsten-based polyoxometalate catalysts have been successfully used for the solvent-free epoxidation of limonene with aqueous H₂O₂.

Biocatalysis offers a particularly promising path toward sustainable production. The use of enzymes, such as lipases and peroxygenases, to perform the epoxidation of limonene under mild conditions is a key research direction. For instance, a chemoenzymatic process using an immobilized lipase on a support derived from rice husk ash, another agricultural waste product, exemplifies a holistic green chemistry approach. This method not only uses a bio-based catalyst but also valorizes a secondary waste stream. The use of microwave irradiation in conjunction with these enzymatic reactions can further enhance sustainability by dramatically reducing energy consumption and reaction times.

The utilization of this compound as a building block for bio-based polymers, such as polycarbonates and polyesters, is a primary driver for its sustainable production. These polymers offer a renewable alternative to materials derived from fossil fuels, contributing to a reduction in the carbon footprint of the chemical industry. As a bio-based monomer, this compound helps to create materials that are not only sourced sustainably but may also offer new functionalities and improved properties compared to their petrochemical counterparts. The continued development of efficient and green methods to produce this compound will be crucial for realizing its full potential in the transition to a more sustainable chemical industry.

Q & A

Q. What experimental methodologies are effective for synthesizing limonene oxide with high selectivity?

this compound synthesis can be optimized using metal-salen complexes (e.g., Mn or Fe) as catalysts, with terminal oxidants like NaOCl or PhIO in organic solvents (e.g., dichloromethane, acetone). A factorial experimental design combined with multivariate statistical analysis identifies critical factors such as oxidant type, solvent polarity, and reaction time. For example, NaOCl enhances 1,2-limonene oxide selectivity, while PhIO favors carveol/carvone formation .

Q. How can analytical techniques detect this compound formation in complex mixtures?

Solid-phase microextraction (SPME) coupled with GC-FID or GC-MS is a robust method for early detection of this compound in oxidation reactions. This approach minimizes matrix interference and quantifies trace amounts (e.g., this compound in citrus oils at ~6.85% in tangerine peel oil) .

Q. What spectroscopic methods distinguish this compound isomers (e.g., 1,2- vs. 8,9-oxide)?

NMR spectroscopy (¹H and ¹³C) and chiral GC-MS are critical for differentiating cis/trans or regioisomers. For instance, ¹H NMR chemical shifts for 1,2-limonene oxide protons appear at δ 2.5–3.0 ppm, while 8,9-oxide protons show distinct splitting patterns due to bicyclic strain .

Q. How does reaction time influence this compound selectivity during epoxidation?

Kinetic studies (e.g., Figure 4 in ) reveal that 1,2-limonene oxide selectivity peaks at intermediate reaction times (2–4 hours), while prolonged reactions (>6 hours) favor limonene dioxide due to over-oxidation. Time-resolved GC monitoring is recommended to capture dynamic selectivity trends.

Advanced Research Questions

Q. How can multivariate statistical analysis optimize this compound synthesis for targeted products?

A Taguchi or Box-Behnken design evaluates interactions between variables (e.g., catalyst loading, solvent, temperature). For example, ANOVA analysis in showed oxidant type (p < 0.05) and solvent polarity (p < 0.01) significantly impact carveol selectivity. Response surface models predict optimal conditions for >90% product yield.

Q. What role does stereochemistry play in this compound polymerization?

The cis-isomer of this compound polymerizes with CO₂ via ring-opening copolymerization (ROCOP) to form polycarbonates with high molecular weight (>50 kDa) and glass transition temperatures (Tg ~120°C). In contrast, the trans-isomer exhibits lower reactivity due to steric hindrance .

Q. How can this compound derivatives be engineered for biodegradable polymers?

Di(meth)acrylated monomers derived from limonene dioxide undergo radical polymerization to form cross-linked networks with tunable mechanical properties (e.g., tensile strength ~15–30 MPa). Catalyst choice (e.g., ZnCl₂ vs. Cr-Salen) controls branching density and thermal stability .

Q. What in vitro models assess the allergenic potential of oxidized limonene products?

Patch testing with hydroperoxides of this compound (e.g., H-032 in ) at 0.3% w/v in petrolatum identifies allergenic responses via dendritic cell activation assays (CD86+ expression) or IL-18 release in HaCaT keratinocytes.

Q. How do enzymatic systems interact with this compound in biocatalytic applications?

Engineered cytochrome P450 enzymes or peroxidases can epoxidize limonene under mild conditions (pH 7, 25°C). Oxygen mass transfer at gas-liquid interfaces and enzyme stability at high O₂ levels (>20 mM) are critical challenges .

Q. What experimental designs evaluate this compound’s therapeutic effects in vivo?

Diabetic rat models treated with this compound (50 mg/kg/day) and wet cupping therapy show reduced serum glucose (p < 0.05) via one-way ANOVA and Tukey post-hoc tests. Controls must include untreated diabetic cohorts and vehicle-only groups .

Key Research Gaps

  • Mechanistic studies on this compound’s anti-inflammatory effects (e.g., NF-κB inhibition in RAW 264.7 macrophages ).
  • Scalable continuous-flow systems for this compound production to avoid batch-process limitations.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Limonene oxide
Reactant of Route 2
Limonene oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.